molecular formula C19H28N2O5 B1374843 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid CAS No. 1400644-21-4

2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

カタログ番号: B1374843
CAS番号: 1400644-21-4
分子量: 364.4 g/mol
InChIキー: YFNIXSDTFXXPLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is a useful research compound. Its molecular formula is C19H28N2O5 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(4-ethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-5-25-15-8-6-14(7-9-15)16(17(22)23)20-10-12-21(13-11-20)18(24)26-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNIXSDTFXXPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)O)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138755
Record name 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400644-21-4
Record name 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α-(4-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineacetic acid, 4-[(1,1-dimethylethoxy)carbonyl]-α-(4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis Pathway for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid: A Petasis Borono-Mannich Multicomponent Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

The target molecule, 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (MW: 364.44 g/mol ), is a highly functionalized, unnatural α -amino acid derivative. Compounds of this class are critical building blocks in modern drug discovery, frequently utilized to synthesize peptidomimetics and active pharmaceutical ingredients (APIs) targeting viral capsid assemblies and protease inhibition.

When designing a synthetic route for complex α -amino acids, chemists traditionally rely on the Strecker synthesis or the Hell-Volhard-Zelinsky (HVZ) α -bromination followed by nucleophilic substitution. However, both pathways present severe limitations for this specific target:

  • Strecker Synthesis: Requires the use of highly toxic cyanide salts and necessitates harsh acidic/basic hydrolysis of the intermediate nitrile, which can cleave the acid-sensitive tert-butyloxycarbonyl (Boc) protecting group.

  • HVZ Bromination & Substitution: Direct SN​2 displacement of an α -bromo acid (e.g., 2-bromo-2-(4-ethoxyphenyl)acetic acid) by a bulky secondary amine like piperazine is sterically hindered. This often leads to competing E2 elimination, yielding unwanted α,β -unsaturated side products.

To bypass these bottlenecks, the most elegant, atom-economical, and chemoselective route is the Petasis Borono-Mannich Multicomponent Reaction (MCR) . By reacting 4-ethoxyphenylboronic acid, 1-Boc-piperazine, and glyoxylic acid in a single pot, we can construct the target molecule under mild conditions without the need for toxic reagents or harsh temperatures 1.

Mechanistic Causality: Why the Petasis Reaction Works

The success of this synthesis relies on the precise orchestration of three components. Understanding the causality behind the mechanism is essential for troubleshooting and optimizing the reaction.

  • Prevention of Over-Alkylation: We utilize 1-Boc-piperazine rather than unprotected piperazine. Unprotected piperazine possesses two reactive secondary amines, which would lead to bis-alkylation (forming a dimeric byproduct). The Boc group electronically and sterically deactivates one nitrogen, ensuring strict mono-alkylation 1.

  • Iminium Ion Formation: The reaction initiates with the condensation of 1-Boc-piperazine and glyoxylic acid to form an electrophilic iminium/aminal intermediate. The release of water drives this step.

  • The "Ate" Complex & Intramolecular Transfer: Unlike standard Mannich reactions that require highly nucleophilic enolates, the Petasis reaction utilizes a boronic acid. The carboxylic acid moiety of glyoxylic acid coordinates with the empty p-orbital of 4-ethoxyphenylboronic acid. This forms a tetra-coordinated boronate "ate" complex, which brings the nucleophilic aryl group into close spatial proximity with the electrophilic iminium carbon, facilitating a highly efficient, intramolecular C-C bond formation.

Petasis_Mechanism A 1-Boc-piperazine + Glyoxylic Acid B Aminal / Iminium Intermediate A->B Condensation (-H2O) C 4-Ethoxyphenylboronic Acid Coordination B->C Addition of Boronic Acid D Boronate 'Ate' Complex C->D Carboxylate-Boron Coordination E Intramolecular Aryl Transfer D->E C-C Bond Formation F Target Molecule: 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid E->F Boric Acid Elimination

Caption: Mechanistic pathway of the Petasis borono-Mannich multicomponent reaction.

Optimization & Quantitative Data

Solvent selection and energy application heavily dictate the kinetics of the Petasis reaction. While traditional protocols use Dichloromethane (DCM) or Acetonitrile (ACN) over 16 hours, modern green chemistry approaches employ Microwave (MW) irradiation or highly polar, non-nucleophilic co-solvents like Hexafluoroisopropanol (HFIP) to drastically reduce reaction times and improve yields 2, 3. HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state of the iminium ion without competing as a nucleophile.

Table 1: Optimization of Petasis Reaction Conditions
EntrySolvent SystemEnergy SourceTimeTemp (°C)Yield (%)
1DCMConventional Stirring16 h2568%
2Acetonitrile (ACN)Conventional Reflux16 h8275%
3DCE : HFIP (10:1)Conventional Stirring12 h2588%
4ACN / MeOHMicrowave Irradiation10 min8094%

Note: Data synthesized from comparative studies on piperazine-based Petasis multicomponent reactions to highlight the efficiency of HFIP and Microwave methodologies.

Self-Validating Experimental Protocol

The following protocol utilizes the optimized DCE:HFIP (10:1) solvent system. To ensure reproducibility, the workflow is designed as a self-validating system incorporating specific In-Process Controls (IPCs) at critical junctures.

Materials & Reagents
  • 1-Boc-piperazine (1.0 equiv, 1.0 mmol, 186 mg)

  • Glyoxylic acid monohydrate (1.0 equiv, 1.0 mmol, 92 mg)

  • 4-Ethoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 199 mg)

  • 1,2-Dichloroethane (DCE) and Hexafluoroisopropanol (HFIP)

  • Saturated aqueous NaHCO3​ and Brine

Step-by-Step Methodology

Step 1: Iminium Formation

  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperazine (186 mg) and glyoxylic acid monohydrate (92 mg) in 5.0 mL of a DCE:HFIP (10:1 v/v) solvent mixture.

  • Stir the mixture at room temperature (20–25°C) for 30 minutes.

  • IPC 1 (Validation): Spot the reaction mixture on a TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat. The disappearance of the primary amine/secondary amine spot (1-Boc-piperazine) confirms complete conversion to the intermediate aminal/iminium species.

Step 2: Boronic Acid Addition & Coupling 3. Add 4-ethoxyphenylboronic acid (199 mg, 1.2 equiv) to the stirring solution in one portion. 4. Seal the flask and allow the reaction to stir at room temperature for 12 hours.

  • IPC 2 (Validation): Monitor reaction completion via LC-MS. Look for the disappearance of the boronic acid peak and the emergence of the target product mass ( [M+H]+=365.2m/z ).

Step 3: Workup & Isolation 5. Quench the reaction by adding 10 mL of deionized water. 6. Extract the aqueous layer with DCM ( 3×15 mL). 7. Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (15 mL) to remove unreacted glyoxylic acid/boric acid byproducts, followed by brine (15 mL). 8. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

Step 4: Purification & Final Characterization 9. Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of DCM to DCM:MeOH (95:5) containing 0.1% acetic acid. 10. Pool the pure fractions and concentrate to afford 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid.

  • IPC 3 (Validation): Verify structure via 1H NMR ( CDCl3​ ). Key diagnostic peaks: δ 1.38 (t, 3H, ethoxy CH3​ ), 1.45 (s, 9H, Boc CH3​ ), 3.98 (q, 2H, ethoxy CH2​ ), 4.30 (s, 1H, α -CH), 6.85-7.25 (m, 4H, aromatic).

Exp_Workflow Step1 Step 1: Preparation Dissolve 1-Boc-piperazine & Glyoxylic acid in DCE/HFIP Step2 Step 2: Activation Stir at RT for 30 min (Iminium formation) Step1->Step2 Step3 Step 3: Boronic Acid Addition Add 4-Ethoxyphenylboronic acid Step2->Step3 Step4 Step 4: Reaction Stir at RT for 12 h (Monitor by LC-MS) Step3->Step4 Step5 Step 5: Workup Wash with H2O/Brine, Extract with DCM Step4->Step5 Step6 Step 6: Purification Silica Gel Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis and purification of the target molecule.

References

  • National Center for Biotechnology Information (PMC). "Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability" (Demonstrates the use of DCE:HFIP 10:1 in Petasis reactions with 1-Boc-piperazine). NIH PubMed Central. URL:[Link]

  • ResearchGate. "Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective" (Provides quantitative optimization data for microwave vs. conventional Petasis conditions). ResearchGate Publications. URL: [Link]

Sources

Analytical Profiling of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic Acid: Molecular Weight, Exact Mass, and HRMS Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise physicochemical characterization of synthetic intermediates is a foundational requirement for downstream pharmacological success. 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (PubChem CID: 71306713) is a highly functionalized building block featuring a protected piperazine ring, an ethoxyphenyl moiety, and a carboxylic acid core. This whitepaper provides an in-depth technical analysis of its molecular weight, exact mass, and the self-validating High-Resolution Mass Spectrometry (HRMS) methodologies required for its unambiguous characterization.

Structural Deconstruction and Physicochemical Properties

The accurate calculation of mass relies on the compound's molecular formula: C₁₉H₂₈N₂O₅ . The molecule's mass profile is dictated by its specific isotopic distribution, which is critical when differentiating the target compound from isobaric interferences during mass spectrometric analysis[1].

Quantitative Mass Profiling

The following table summarizes the foundational mass data required for stoichiometric calculations and mass spectrometry targeting.

PropertyValueCausality / Analytical Significance
Molecular Formula C₁₉H₂₈N₂O₅Defines the isotopic envelope and exact mass[1].
Average Molecular Weight 364.44 g/mol Utilized for macroscopic stoichiometric calculations during synthesis[1].
Monoisotopic Exact Mass 364.1998 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for HRMS formula validation[1].
Target Ion [M+H]⁺ 365.2071 m/zPrimary target ion in positive-mode Electrospray Ionization (ESI+).
Target Ion [M-H]⁻ 363.1925 m/zTarget ion in negative-mode ESI (ESI-), driven by the deprotonation of the acetic acid moiety.
Structural Causality in Ionization

The ionization behavior of this compound is heavily influenced by its functional groups:

  • Piperazine Ring: The aliphatic tertiary amine within the piperazine ring is the most basic site on the molecule. In acidic environments, it readily accepts a proton, driving high ionization efficiency in ESI+[2].

  • Carboxylic Acid: Provides an acidic proton that can be lost in basic environments, allowing for orthogonal analysis in ESI- mode.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is highly labile under gas-phase activation, dictating the compound's primary fragmentation pathways[3].

High-Resolution Mass Spectrometry (HRMS) Workflow

To confirm the exact mass of 364.1998 Da with sub-2 ppm mass accuracy, a highly controlled, self-validating HRMS protocol must be employed. The following methodology outlines the step-by-step workflow using Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer (UPLC-QTOF-MS).

Self-Validating HRMS Protocol

Step 1: Sample Preparation & Matrix Causality

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade acetonitrile. Dilute to a final concentration of 1 µg/mL in a 50:50 Acetonitrile:Water matrix containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor. Because the piperazine nitrogen is a strong base, pre-forming the [M+H]⁺ ion in solution exponentially increases electrospray ionization efficiency and suppresses unwanted sodium adduction ([M+Na]⁺)[2].

Step 2: Chromatographic Introduction

  • Action: Inject 2 µL onto a sub-2 µm C18 UPLC column using a rapid gradient (5% to 95% organic over 5 minutes).

  • Causality: UPLC separation resolves the intact compound from any in-source degradation products or synthesis impurities (such as des-Boc degradants), ensuring the mass spectrum is acquired from a pure, isolated chromatographic peak.

Step 3: ESI-QTOF Acquisition

  • Action: Operate the Q-TOF in positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to a moderate 350 °C.

  • Causality: These parameters provide sufficient energy for droplet desolvation without inducing premature thermal cleavage of the highly labile Boc group in the source.

Step 4: Continuous Lock-Mass Calibration (Self-Validation)

  • Action: Co-infuse a reference standard, such as Leucine Enkephalin (m/z 556.2771), via an independent lock-spray probe every 10 seconds.

  • Causality: TOF analyzers are sensitive to minor ambient temperature fluctuations which alter the flight tube length. The continuous measurement of a known standard mathematically corrects the mass axis in real-time. This self-validating loop guarantees that the measured m/z 365.2071 is accurate to <2 ppm, unambiguously confirming the C₁₉H₂₈N₂O₅ formula.

HRMS_Workflow A 1. Sample Preparation (0.1% FA in MeCN/H2O) B 2. UPLC Separation (C18 Column, Gradient Elution) A->B Injection C 3. ESI+ Ionization (Protonation of Piperazine) B->C Eluent D 4. Q-TOF Mass Analysis (High-Resolution MS1/MS2) C->D Ions F 5. Exact Mass & Isotope Pattern Confirmation D->F Data Output E Internal Lock-Mass (Self-Validation Step) E->D Continuous Calibration

Figure 1: Self-validating HRMS workflow for exact mass determination.

MS/MS Fragmentation Dynamics

When subjected to Collision-Induced Dissociation (CID) in the mass spectrometer, the [M+H]⁺ precursor ion (m/z 365.2071) exhibits highly predictable fragmentation pathways dictated by the Boc group.

  • Primary Pathway (Isobutylene Loss): The Boc group is notoriously labile. The lowest-energy fragmentation pathway is the gas-phase elimination of neutral isobutylene (-56.0626 Da) via a six-membered cyclic transition state, yielding an intermediate fragment at m/z 309.1445[3].

  • Secondary Pathway (Decarboxylation): Following the loss of isobutylene, the resulting carbamic acid intermediate rapidly loses carbon dioxide (-43.9898 Da) to yield the fully deprotected piperazine core at m/z 265.1547[3].

  • Tertiary Pathway (Core Cleavage): Higher collision energies induce the cleavage of the C-N bond linking the piperazine ring to the acetic acid core.

Fragmentation M [M+H]+ m/z 365.2071 F1 Loss of Isobutylene (-56 Da) m/z 309.1445 M->F1 -C4H8 (CID) F3 Piperazine Cleavage m/z 165.09 M->F3 Core Cleavage F2 Loss of CO2 (-44 Da) m/z 265.1546 F1->F2 -CO2 (CID)

Figure 2: Predictive MS/MS fragmentation pathway of the protonated precursor.

Conclusion

The precise analytical profiling of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid requires an understanding of both its calculated exact mass (364.1998 Da) and its gas-phase behavior. By leveraging the basicity of the piperazine ring for efficient ESI+ ionization and utilizing a self-validating lock-mass HRMS protocol, researchers can achieve sub-2 ppm mass accuracy. Furthermore, recognizing the characteristic MS/MS neutral losses of isobutylene and CO₂ ensures the unambiguous structural confirmation of this critical synthetic intermediate.

References

  • Title: 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid | C19H28N2O5 | CID 71306713 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Solvent-Mediated Proton-Transfer Catalysis of the Gas-Phase Isomerization of Ciprofloxacin Protomers Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

Sources

Physicochemical Profiling and Aqueous Solubility of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and peptidomimetic synthesis, highly functionalized building blocks are essential for exploring complex chemical space. 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is a prime example of such a scaffold. It features a versatile carboxylic acid for amide coupling, a lipophilic ethoxylphenyl ring for hydrophobic pocket targeting, and a Boc-protected piperazine that allows for downstream functionalization[1].

However, the integration of bulky, hydrophobic moieties (the tert-butyloxycarbonyl group and the ethoxylphenyl ether) severely limits the compound's aqueous solubility. Furthermore, the presence of both an acidic carboxylic group and a basic tertiary amine renders the molecule amphoteric (zwitterionic)[2]. Understanding the pH-dependent solubility profile of this compound is not merely an analytical exercise; it is a critical prerequisite for successful in vitro assay design, formulation, and lead optimization.

This technical guide provides an in-depth mechanistic analysis of the compound's physicochemical properties and establishes field-validated protocols for determining its kinetic and thermodynamic solubility profiles.

Mechanistic Physicochemical Profiling

As a Senior Application Scientist, it is crucial to look beyond empirical data and understand the causality behind a molecule's behavior in aqueous media. The solubility of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is governed by the interplay of its ionizable centers and its lipophilic bulk.

Structural Deconstruction and Ionization

The molecule possesses two primary ionizable centers that dictate its charge state across the physiological pH range:

  • Carboxylic Acid (-COOH): Typically exhibits a pKa​ in the range of 3.5 to 4.5. At physiological pH (7.4), this group is almost entirely deprotonated, existing as a water-soluble anion ( -COO− ).

  • Tertiary Amine (Piperazine N1 ): The nitrogen attached directly to the alpha-carbon is a basic tertiary amine. (Note: The N4 nitrogen is Boc-protected, rendering it amide-like and non-basic). The electron-withdrawing nature of the adjacent carboxylic acid and phenyl ring likely depresses the amine's pKa​ to approximately 6.5–7.5.

Because the molecule contains both an acid and a base, it acts as an ampholyte . According to the pH-partition hypothesis, the intrinsic solubility ( S0​ ) of a molecule is lowest when it exists in its neutral or zwitterionic state[2].

The pH-Solubility Relationship (U-Shaped Curve)

For zwitterionic compounds, the solubility profile typically follows a U-shaped or V-shaped curve:

  • Acidic Media (pH < 3.5): The carboxylic acid is neutral, and the amine is protonated. The molecule exists as a cation, enhancing solubility.

  • Isoelectric Point (pH ~4.5 - 6.0): The molecule exists primarily as a zwitterion (net charge = 0). Here, crystal lattice energy is often maximized due to intermolecular ionic interactions, and aqueous solubility drops to its absolute minimum ( S0​ ).

  • Basic Media (pH > 7.5): The amine is neutral, and the carboxylic acid is deprotonated. The molecule exists as an anion, which significantly improves solubility compared to the isoelectric point.

Despite the ionization at extreme pH values, the massive hydrophobic bulk of the Boc group and the ethoxylphenyl ring restricts the absolute maximum solubility. The Boc group, in particular, disrupts hydrogen bonding with water and increases the molar volume, driving up the partition coefficient ( LogP )[1].

G Cation Cationic Form (pH < 3.5) Amine: NH+ Acid: COOH Zwitterion Zwitterionic Form (pH 4.0 - 6.5) Amine: NH+ Acid: COO- Cation->Zwitterion Deprotonation of COOH Anion Anionic Form (pH > 7.5) Amine: N Acid: COO- Zwitterion->Anion Deprotonation of NH+

Caption: pH-dependent ionization pathway of the amphoteric building block.

Experimental Protocols: A Self-Validating System

To accurately profile this compound, we must deploy a two-tiered approach: Kinetic Solubility (for rapid assay formulation) and Thermodynamic Solubility (the gold standard for physicochemical profiling). The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: High-Throughput Kinetic Solubility (Laser Nephelometry)

Kinetic solubility measures the concentration at which a supersaturated solution first precipitates. This is critical for early-stage screening where compounds are stored in DMSO[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point serial dilution of the DMSO stock in a 96-well plate.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of aqueous buffer (e.g., pH 7.4 PBS) in a UV-transparent read plate. Causality: The final DMSO concentration is kept at 2% to prevent solvent-induced artificial solubility enhancement.

  • Incubation: Seal the plate and shake at 25°C for 2 hours to allow nucleation and precipitation of insoluble fractions[3].

  • Detection: Measure light scattering using a laser nephelometer. The kinetic solubility limit is defined as the lowest concentration where a statistically significant increase in scattered light (precipitation) is detected compared to the blank.

Protocol B: Shake-Flask Thermodynamic Solubility (LC-MS/MS)

Thermodynamic solubility represents the true equilibrium between the solid phase and the solution. This protocol is mandatory for lead optimization and formulation[3].

Step-by-Step Methodology:

  • Solid Addition: Weigh approximately 2–5 mg of the solid crystalline compound into a 1.5 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., SGF pH 1.2, PBS pH 7.4, or FaSSIF pH 6.5). Causality: FaSSIF is highly recommended for zwitterionic compounds as it mimics the biorelevant micellar solubilization of the human intestine[4].

  • Equilibration: Cap the vial and agitate on an orbital shaker at 37°C for 48 to 72 hours. Long incubation ensures the system reaches true thermodynamic equilibrium and accounts for any slow polymorphic transitions.

  • Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes. Causality: Centrifugation alone is insufficient for highly lipophilic compounds which may form buoyant nanoparticles. Follow centrifugation by filtering the supernatant through a 0.22 µm low-binding PTFE filter.

  • Quantification: Dilute the filtered supernatant appropriately and quantify the dissolved compound using LC-MS/MS against a separately prepared standard calibration curve.

Workflow Step1 1. Solid Addition Excess solid API added to aqueous buffer Step2 2. Equilibration Agitate at 37°C for 48-72 hours Step1->Step2 Step3 3. Phase Separation Ultracentrifugation & PTFE Filtration Step2->Step3 Step4 4. Quantification LC-MS/MS analysis vs. Calibration Curve Step3->Step4

Caption: Standard shake-flask thermodynamic solubility workflow.

Data Presentation & Expected Profiling Metrics

Based on the structural properties of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid, the following tables summarize the predicted physicochemical parameters and the expected thermodynamic solubility profile across different biorelevant media.

Table 1: Predicted Physicochemical Parameters
ParameterPredicted Value RangeImplication for Assay Design
Molecular Weight 364.44 g/mol Favorable for passive diffusion.
Calculated LogP (cLogP) 3.5 – 4.2High lipophilicity; poor intrinsic aqueous solubility.
Acidic pKa​ (-COOH) ~3.5 – 4.0Ionized at intestinal and blood pH (7.4).
Basic pKa​ (Amine) ~6.5 – 7.5Partially protonated at physiological pH.
Isoelectric Point (pI) ~5.0 – 5.5pH zone of minimum solubility ( S0​ ).
Table 2: Expected Thermodynamic Solubility Profile (37°C)

Note: Values are representative estimates based on structurally analogous lipophilic zwitterions.

Aqueous MediumpHDominant Charge StateExpected Solubility (µg/mL)Classification
Simulated Gastric Fluid (SGF) 1.2Cationic (+1)50 – 150Moderate
Acetate Buffer 5.0Zwitterionic (Net 0)< 5Poor (Intrinsic S0​ )
Phosphate Buffer (PBS) 7.4Anionic (-1)10 – 50Low
FaSSIF (Biorelevant) 6.5Mixed / Micelle-bound100 – 300Moderate to High

Troubleshooting & Formulation Strategies

If the solubility of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid proves insufficient for your specific in vitro or in vivo applications, consider the following scientifically grounded interventions:

  • Co-Solvent Systems: For in vitro biochemical assays, maintain a final DMSO concentration of up to 5% if tolerated by the target protein. Alternatively, PEG-400 or Propylene Glycol can be used to disrupt the hydrophobic interactions of the Boc and ethoxylphenyl groups.

  • Surfactant Addition: The addition of non-ionic surfactants (e.g., 0.1% Tween-80 or Pluronic F-68) can significantly enhance apparent solubility by forming micelles that encapsulate the lipophilic ethoxylphenyl tail.

  • Biorelevant Media: As demonstrated in Table 2, testing in FaSSIF (Fasted State Simulated Intestinal Fluid) is highly recommended. The taurocholate and lecithin in FaSSIF form mixed micelles that are exceptionally effective at solubilizing lipophilic zwitterions, providing a much more accurate prediction of in vivo oral absorption[4].

References

  • Avdeef, A. "Physicochemical profiling (solubility, permeability and charge state)." Current Topics in Medicinal Chemistry, 2001.[Link]

  • Gu, C.H., et al. "pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery." Molecular Pharmaceutics, 2012.[Link]

Sources

Discovery, Synthesis, and Characterization of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly functionalized, non-natural α -amino acids is a cornerstone of modern drug discovery. 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid [1] is a highly versatile, zwitterionic building block utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and allosteric modulators. This technical guide deconstructs the architectural rationale behind this molecule, outlines a self-validating synthetic workflow utilizing the Petasis borono-Mannich multicomponent reaction, and establishes the analytical frameworks required for its characterization.

Architectural Rationale & Pharmacophore Design

In medicinal chemistry, every functional group must serve a distinct spatial or electronic purpose. This molecule is engineered with three critical domains:

  • The 4-Ethoxylphenyl Motif (Hydrophobic Anchor): The ethoxy ether provides a hydrogen-bond acceptor, while the phenyl ring acts as a lipophilic anchor capable of engaging in π−π stacking within hydrophobic target pockets (e.g., GPCR transmembrane domains or kinase hinge regions).

  • The Boc-Protected Piperazine (Vectorized Spacer): Piperazine is a privileged scaffold that imparts basicity, improves aqueous solubility, and enforces a rigid spatial vector. The tert-butyloxycarbonyl (Boc) protecting group ensures orthogonal reactivity, allowing the carboxylic acid to be coupled to a target amine without unwanted polymerization.

  • The Acetic Acid Core (Covalent Handle): The α -carbon serves as the chiral or racemic center, while the carboxylic acid provides the primary handle for amide bond formation via standard coupling reagents (e.g., HATU, EDC/HOBt).

Synthetic Strategy: The Petasis Borono-Mannich MCR

Historically, α -amino acids bearing complex side chains were synthesized via the Hell-Volhard-Zelinsky α -bromination of an acetic acid derivative, followed by nucleophilic substitution. However, this route often suffers from over-alkylation and requires harsh, toxic reagents.

To ensure high atom economy and mild conditions, the[2] is the superior pathway. By condensing glyoxylic acid, 1-Boc-piperazine, and 4-ethoxylphenylboronic acid, the target molecule is assembled in a single, concerted step.

SyntheticWorkflow A 4-Ethoxyphenylboronic Acid MCR Petasis Borono-Mannich Reaction (HFIP/DCM, RT) A->MCR B 1-Boc-Piperazine B->MCR C Glyoxylic Acid C->MCR Product 2-(4-Boc-piperazinyl)-2- (4-ethoxylphenyl)acetic acid MCR->Product >85% Yield Isoelectric Workup

Fig 1. Multicomponent Petasis Borono-Mannich synthetic workflow for the target compound.

Self-Validating Experimental Protocol

The following methodology details the synthesis of the title compound. It is designed as a self-validating system , incorporating specific in-process controls (IPCs) to verify chemical transformations in real-time.

Materials
  • Glyoxylic acid monohydrate (1.0 equiv)

  • 1-Boc-piperazine (1.0 equiv)

  • 4-Ethoxylphenylboronic acid (1.2 equiv)

  • Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (9:1 v/v)

Step-by-Step Methodology
  • Iminium Formation: In an oven-dried flask, dissolve glyoxylic acid (1.0 mmol, 92 mg) and 1-Boc-piperazine (1.0 mmol, 186 mg) in 5 mL of the DCM/HFIP solvent mixture. Stir at 25 °C for 15 minutes.

    • Causality: Glyoxylic acid is poorly soluble in pure DCM. HFIP acts as a strong hydrogen-bond donor, solubilizing the acid and activating the carbonyl carbon to accelerate nucleophilic attack by the piperazine, rapidly forming the reactive iminium intermediate[2].

  • Boronic Acid Addition: Add 4-ethoxylphenylboronic acid (1.2 mmol, 199 mg) in one portion. Cap the flask and stir vigorously for 24 hours at room temperature.

    • Causality: The ethoxy group is an electron-donating group (EDG). In the Petasis reaction, electron-rich arylboronic acids exhibit enhanced nucleophilicity, facilitating a rapid and high-yielding transfer of the aryl group to the iminium carbon[3].

  • In-Process Control (IPC) Validation: Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with ninhydrin and KMnO₄.

    • Self-Validation: The product will appear as a UV-active spot (R_f ~0.4) that stains positive with KMnO₄ (due to the oxidizable ethoxylphenyl ring) but strictly negative with ninhydrin. A negative ninhydrin result proves the complete conversion of the secondary amine (1-Boc-piperazine) into the tertiary amine product.

  • Isoelectric Workup & Isolation: Evaporate the solvent under reduced pressure. Suspend the crude residue in 10 mL of water and adjust the pH to ~4.5 using 1M HCl to reach the isoelectric point (pI) of the zwitterionic product. Extract with a highly polar organic mixture (CHCl₃/Isopropanol 3:1) (3 x 15 mL).

    • Self-Validation: Phase separation at the exact pI acts as an intrinsic purity filter. Unreacted polar glyoxylic acid and boric acid byproducts remain trapped in the aqueous phase, while the neutralized zwitterion partitions into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (gradient: 100% DCM to 90:10 DCM/MeOH).

Analytical Characterization

To ensure trustworthiness and batch-to-batch reproducibility, the synthesized compound must be rigorously characterized. The following table summarizes the expected quantitative analytical data for validation.

Analytical ParameterTarget Value / ObservationAnalytical Method & Conditions
Molecular Weight 364.44 g/mol Theoretical Calculation
HRMS (ESI+) m/z 365.2071 [M+H]⁺High-Resolution Mass Spectrometry (Q-TOF)
HPLC Purity > 98% (Retention Time ~6.2 min)Reverse-Phase C18 (Gradient: H₂O/MeCN with 0.1% TFA)
¹H NMR (400 MHz) δ 7.30 (d, 2H), 6.85 (d, 2H), 4.05 (q, 2H), 3.95 (s, 1H), 3.40 (m, 4H), 2.50 (m, 4H), 1.45 (s, 9H), 1.40 (t, 3H)CDCl₃, 298 K
¹³C NMR (100 MHz) δ 174.5, 158.2, 154.6, 129.5, 128.0, 114.5, 79.8, 72.1, 63.4, 49.5, 43.2, 28.4, 14.8CDCl₃, 298 K

Pharmacophore Mapping & Therapeutic Applications

Once synthesized and validated, 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid serves as a critical junction in advanced therapeutics. Because of the piperazine ring's ability to modulate physicochemical properties, derivatives of this scaffold are frequently investigated in the context of [4] to combat multidrug resistance, as well as in the design of proteolysis targeting chimeras (PROTACs).

BindingModel cluster_molecule Pharmacophore Mapping Target Therapeutic Target (e.g., GPCR / Kinase) Ethoxyphenyl 4-Ethoxyphenyl (Hydrophobic Anchor) Ethoxyphenyl->Target Pi-Pi / Lipophilic Piperazine Boc-Piperazine (Steric Bulk / Linker) Piperazine->Target Solvent Vector Carboxyl Acetic Acid (Covalent Handle) Carboxyl->Target Amide Coupling

Fig 2. Logical pharmacophore binding model of the structural components.

By selectively deprotecting the Boc group using Trifluoroacetic acid (TFA), the secondary amine of the piperazine becomes available for further functionalization (e.g., coupling to an E3 ligase ligand like pomalidomide or VHL ligand), making this molecule a highly modular hub for rational drug design.

References

  • Wu, P., et al. (2019). "Reactivity and Synthetic Applications of Multicomponent Petasis Reactions." Chemical Reviews, ACS Publications. URL:[Link]

  • Southwood, T. J., et al. (2006). "Petasis Borono-Mannich Reaction... An Efficient One-Pot Route to Stereodefined α -Amino Acids." ResearchGate. URL:[Link]

  • US Patent US20140235631A1. "Efflux inhibitor compositions and methods of treatment using the same." Google Patents.

Sources

Thermodynamic Stability and Degradation Kinetics of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and drug development, functionalized arylglycine derivatives serve as critical building blocks for peptidomimetics and targeted receptor ligands. 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is a highly complex intermediate featuring three distinct thermodynamic liabilities: an acid-sensitive tert-butyloxycarbonyl (Boc) protecting group, a thermally labile phenylacetic acid core, and a stereochemically dynamic chiral alpha-carbon.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic handling instructions. Here, we deconstruct the physical chemistry and causality behind this molecule's degradation pathways, providing drug development professionals with a first-principles understanding of its thermodynamic envelope and the self-validating protocols required to profile it.

Structural Thermodynamics & Molecular Liabilities

To predict the behavior of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid under process conditions, we must isolate its functional domains. The molecule's stability is not a monolithic property; rather, it is a competition between several distinct degradation vectors driven by enthalpy ( ΔH ) and entropy ( ΔS ).

Liabilities Core 2-(4-Boc-piperazinyl)-2- (4-ethoxylphenyl)acetic acid Boc N-Boc Group (Acid Hydrolysis) Core->Boc pH < 4 Carboxyl Carboxylic Acid (Thermal Decarboxylation) Core->Carboxyl T > 80°C Chiral C2 Chiral Center (Base-Catalyzed Racemization) Core->Chiral pH > 8 Piperazine Piperazine Ring (Oxidative Degradation) Core->Piperazine ROS / O2

Thermodynamic liability map of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid.

Mechanistic Causality of Degradation Pathways

Pathway A: Entropy-Driven Boc Cleavage (Acidic Conditions)

The N-Boc group is thermodynamically unstable in acidic environments. The causality of this degradation is rooted in the massive entropic gain ( ΔS>0 ) associated with the reaction products. Protonation of the carbamate carbonyl leads to the expulsion of a tert-butyl cation, which rapidly eliminates to form isobutylene gas, while the resulting carbamic acid spontaneously decarboxylates into carbon dioxide[1].

Because two moles of gas are generated per mole of reactant, the −TΔS term dominates the Gibbs free energy equation ( ΔG=ΔH−TΔS ), making the deprotection highly exergonic and irreversible. Solvent effects also heavily dictate the thermodynamic trajectory of this cleavage, emphasizing the need for strict pH control during storage[1].

Pathway B: Thermal Decarboxylation (Elevated Temperatures)

Phenylacetic acid derivatives are inherently prone to decarboxylation, particularly under hydrothermal or elevated temperature stress[2]. The presence of the 4-ethoxyphenyl group is critical here: the electron-donating ethoxy ether stabilizes the developing positive charge in a ring-protonated zwitterionic transition state[2].

This stabilization lowers the activation energy ( Ea​ ) required for the irreversible expulsion of CO2​ . Consequently, prolonged exposure to temperatures exceeding 80°C provides sufficient thermal energy to overcome this lowered kinetic barrier, driving the equilibrium entirely toward the decarboxylated product (a substituted toluene/benzylamine derivative)[3].

Pathway C: Base-Catalyzed Racemization (Alkaline Conditions)

Because this molecule is an arylglycine derivative (an alpha-amino acid with an adjacent aryl group), the C2 alpha-proton is unusually acidic[4]. The adjacent electron-withdrawing carboxylic acid and the resonance-stabilizing 4-ethoxyphenyl ring lower the pKa​ of this proton.

In basic conditions, deprotonation yields a planar enolate intermediate. The thermodynamic equilibrium of this system strictly favors the racemate (a 50:50 mixture of enantiomers) due to the entropy of mixing ( ΔSmix​=−R∑xi​lnxi​ ). Thus, even transient exposure to alkaline conditions will cause rapid epimerization and loss of chiral purity[5].

Self-Validating Experimental Protocols

To accurately profile these thermodynamic liabilities, empirical validation is required. The following protocols are designed as self-validating systems: they incorporate rapid quenching to prevent artifactual degradation during analysis, ensuring the data reflects the true thermodynamic state of the reactor.

Workflow Prep Sample Prep (Buffered Aliquots) Stress Thermal/pH Stress (Arrhenius Matrix) Prep->Stress Initiate Quench Rapid Quench (Liquid N2) Stress->Quench Timepoints Analyze LC-MS/MS & HPLC (Quantification) Quench->Analyze Inject Calc Thermodynamic Extraction Analyze->Calc Data

Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Forced Degradation & Arrhenius Kinetic Profiling (LC-MS/MS)

Objective: Determine the activation energy ( Ea​ ) and Gibbs free energy ( ΔG ) for Boc-cleavage and decarboxylation.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in ACN/Water (50:50). Aliquot into sealed glass ampoules containing specific buffer systems (pH 2.0, 4.0, 7.0, and 9.0).

  • Thermal Matrix: Submerge ampoules in precisely controlled oil baths set to 40°C, 60°C, and 80°C.

  • Rapid Quench (Critical Step): At predefined timepoints (0, 1, 2, 4, 8, 24 hours), remove ampoules and immediately submerge in liquid nitrogen for 5 seconds to instantly halt all kinetic processes. Neutralize pH 2.0 and 9.0 samples to pH 7.0 using pre-chilled buffers to prevent degradation in the autosampler.

  • Quantification: Analyze via LC-MS/MS (MRM mode) tracking the parent mass ( m/z 365.2 [M+H]+ ), the des-Boc mass ( m/z 265.1), and the decarboxylated mass ( m/z 321.2).

  • Data Synthesis: Plot ln(k) vs 1/T to extract the Arrhenius activation energy ( Ea​ ) for each degradation pathway.

Protocol 2: Chiral Stability & Racemization Assay (Chiral HPLC)

Objective: Quantify the rate of racemization ( krac​ ) under process-relevant basic conditions.

  • Enantiopure Isolation: If starting with a racemate, isolate the target enantiomer using preparative Chiral SFC.

  • Alkaline Stress: Dissolve the enantiopure compound in a pH 8.5 phosphate buffer at 25°C.

  • Dynamic Sampling: Withdraw 50 μL aliquots every 15 minutes.

  • Acidic Quench: Immediately quench the aliquot into 50 μL of 0.1% TFA in Acetonitrile. Causality: Protonating the system instantly drops the pH below the pKa​ of the alpha-proton, neutralizing the enolate intermediate and locking the current enantiomeric ratio (e.r.).

  • Analysis: Run on a Chiralpak AD-H column to baseline-resolve the enantiomers and calculate the first-order racemization rate constant.

Quantitative Data Summary

The following table synthesizes the theoretical and empirical thermodynamic parameters for the degradation pathways of functionalized arylglycine and Boc-protected derivatives based on the cited literature paradigms.

Degradation PathwayPrimary Catalyst / ConditionEnthalpy Change ( ΔH‡ )Entropy Change ( ΔS‡ )Gibbs Free Energy ( ΔGrxn​ at 298K)Kinetic Reversibility
Boc Deprotection Acidic (pH < 4)+ 65 to 85 kJ/molHighly Positive (Gas evolution)Highly Negative (Exergonic)Irreversible
Decarboxylation Thermal (T > 80°C)+ 110 to 130 kJ/molPositive ( CO2​ release)Negative (Exergonic)Irreversible
Racemization Basic (pH > 8)+ 40 to 60 kJ/molNear Zero (Transition state)Negative (Driven by ΔSmix​ )Reversible (Equilibrium)

Note: ΔGrxn​ values denote the thermodynamic favorability of the overall degradation reaction, while ΔH‡ and ΔS‡ represent the transition state barriers.

References

The mechanistic principles and protocols detailed in this whitepaper are grounded in the following peer-reviewed literature and authoritative thermodynamic databases:

  • Title: 2 Source: Elsevier Pure / Geochimica et Cosmochimica Acta Relevance: Establishes the zwitterionic and carbanion mechanisms for the irreversible thermal decarboxylation of phenylacetic acid derivatives[2].

  • Title: 3 Source: ResearchGate Relevance: Provides kinetic rate constants and thermodynamic drivers for decarboxylation at elevated temperatures[3].

  • Title: 1 Source: Purdue Engineering / Organic Process Research & Development Relevance: Details the thermodynamics of Boc deprotection, specifically the entropic contribution of isobutylene and carbon dioxide gas evolution[1].

  • Title: 4 Source: Semantic Scholar Relevance: Analyzes the energy gap and thermodynamic driving forces behind the rapid racemization of arylglycine derivatives via enolate intermediates[4].

  • Title: 5 Source: Mountain Scholar Relevance: Discusses the thermodynamic versus kinetic control in the synthesis and inherent epimerization risks of arylglycine compounds[5].

Sources

Methodological & Application

using 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid in Solid-Phase Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale

The transition from native peptides to advanced peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming poor oral bioavailability and rapid proteolytic degradation[1]. The building block 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (CAS: 1400644-21-4) is a highly specialized, bi-functional scaffold designed to introduce severe conformational constraints and novel pharmacophoric features into a peptide backbone[2].

When incorporated via Solid-Phase Peptide Synthesis (SPPS), this molecule acts as an amide bond bioisostere. Mechanistically, it provides two critical structural advantages:

  • The 4-Ethoxyphenyl Moiety: Introduces a bulky, hydrophobic side chain directly at the alpha-carbon, ideal for engaging deep hydrophobic pockets in Protein-Protein Interactions (PPIs) via π−π stacking or Van der Waals interactions.

  • The Piperazine Ring: Replaces the flexible native peptide backbone with a rigid heterocycle. This restricts the ϕ and ψ dihedral angles, acting as a potent turn-inducer while rendering the adjacent amide bond completely resistant to enzymatic hydrolysis[2][3].

Causality in Experimental Design: Because the alpha-carbon of this building block is bonded to both a bulky aryl group and a tertiary amine (the piperazine nitrogen), it presents extreme steric hindrance during coupling[4]. Standard coupling reagents (e.g., HBTU/DIC) will fail to achieve quantitative yields. Successful incorporation requires the use of highly reactive uronium/aminium salts (like HATU or COMU) that utilize neighboring-group effects to accelerate aminolysis, paired with optimized solvents like N-Methyl-2-pyrrolidone (NMP) to maximize resin swelling[5][6].

Physicochemical Profile & Quantitative Metrics

Understanding the physical properties of this building block is critical for calculating equivalents and predicting solubility during the SPPS cycle.

Table 1: Physicochemical Properties of the Building Block [7]

Property Value
IUPAC Name 2-(4-ethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Molecular Formula C₁₉H₂₈N₂O₅
Molecular Weight 364.44 g/mol
CAS Number 1400644-21-4
Topological Polar Surface Area 79.3 Ų

| Solubility | DMF, NMP, DMSO, DCM |

Table 2: Empirical Coupling Optimization Metrics [4] Note: Data reflects typical yields when coupling to a resin-bound primary amine.

Activator System Equivalents Base Coupling Time Expected HPLC Yield
HBTU / HOBt 3.0 eq DIPEA 2 hours < 40% (Not Recommended)
HATU / HOAt 3.0 eq DIPEA 3 hours 85 - 90%

| COMU or PyNTP | 4.0 eq | TMP / DIPEA | 2 x 2 hours (Double) | > 95% (Recommended) |

Strategic SPPS Workflows

Incorporating a Boc-protected piperazine building block into an Fmoc-SPPS workflow requires strategic foresight regarding the deprotection sequence[6].

Because the piperazine N4 position is protected by a tert-butyloxycarbonyl (Boc) group, it is highly sensitive to the trifluoroacetic acid (TFA) used for final resin cleavage.

  • Terminal Capping (Standard Approach): If the building block is coupled as the final N-terminal residue, the subsequent global TFA cleavage will simultaneously release the peptide from the resin and remove the Boc group, revealing a secondary amine[1].

  • Mid-Chain Elongation (Orthogonal Approach): If the sequence must be extended after the piperazine block, standard acid-labile resins (like Wang or Rink Amide) cannot be used, as the 50% TFA required to remove the Boc group would prematurely cleave the peptide. Instead, highly acid-stable resins (e.g., Merrifield or HMBA) must be employed[6].

The protocol below details the Terminal Capping approach, which is the most widely utilized and reliable method in standard laboratories.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminal free amine) Activation Pre-activation: BB + HATU + DIPEA in NMP (5 min) Resin->Activation Add reagents Coupling Coupling Reaction 2-4 hours, RT (Double Coupling recommended) Activation->Coupling Transfer to resin Washing Washing DMF / DCM Coupling->Washing Drain & Wash Cleavage Global Cleavage & Boc Deprotection TFA/TIPS/H2O (95:2.5:2.5) Washing->Cleavage Final Step Product Purified Peptidomimetic (Free Piperazine NH) Cleavage->Product Precipitation & HPLC

Caption: Workflow for incorporating the sterically hindered piperazine building block via Fmoc-SPPS.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process analytical checks are integrated to ensure that the steric hindrance of the building block does not compromise the synthesis.

Protocol A: Preparation and Pre-Activation

Causality: Pre-activation is strictly limited to 3–5 minutes. Extended pre-activation of highly substituted acetic acid derivatives can lead to off-target cyclizations (e.g., diketopiperazine formation) or loss of the active ester[3].

  • Weigh 4.0 equivalents of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid and 3.9 equivalents of HATU.

  • Dissolve the dry powders in anhydrous NMP to achieve a concentration of 0.2 M. (Note: NMP is mandated over DMF due to its superior ability to swell the resin and stabilize the bulky transition state).

  • Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Vortex gently for 3 minutes. The solution will turn pale yellow, validating the formation of the highly reactive HOAt ester.

Protocol B: Coupling to Resin-Bound Peptide
  • Ensure the resin-bound peptide has been fully Fmoc-deprotected (validate via a positive/blue Kaiser test).

  • Add the pre-activated building block solution to the reaction vessel containing the swollen resin.

  • Agitate at room temperature for 2 hours .

  • Validation Step: Drain the reaction mixture and perform a Kaiser test on a few resin beads.

    • If the beads are slightly blue/purple: Steric hindrance has prevented complete coupling. Proceed immediately to Step 5.

    • If the beads are colorless/yellow: Coupling is complete. Skip to Step 6.

  • Double Coupling (If required): Repeat the activation (Protocol A) using COMU (4.0 eq) and 2,4,6-trimethylpyridine (TMP) as the base[4]. React for an additional 2 hours.

  • Wash the resin thoroughly: NMP (3 × 1 min), DMF (3 × 1 min), and DCM (3 × 1 min).

Protocol C: Global Cleavage and Boc Deprotection

Causality: The use of 95% TFA serves a dual purpose: it cleaves the linker anchoring the peptide to the resin and simultaneously removes the Boc protecting group from the piperazine ring, yielding the biologically active secondary amine[1].

  • Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Ultrapure Water (95:2.5:2.5 v/v/v).

  • Add 10 mL of the cocktail per gram of dry resin.

  • Agitate gently at room temperature for 2.5 to 3 hours . (Do not shorten this time; bulky Boc groups on piperazine rings require extended acidolysis).

  • Filter the resin and collect the cleavage solution.

  • Precipitate the crude peptidomimetic by adding the cleavage solution dropwise into 10 volumes of ice-cold diethyl ether.

  • Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether to validate the removal of organic scavengers.

Structural Rationale Visualization

Mechanistic_Rationale BB 2-(4-Boc-piperazinyl)-2- (4-ethoxylphenyl)acetic acid Feat1 Piperazine Ring BB->Feat1 Feat2 Ethoxyphenyl Group BB->Feat2 Ben1 Conformational Restriction (Turn Inducer) Feat1->Ben1 Ben2 Proteolytic Stability (Amide Bioisostere) Feat1->Ben2 Ben3 Hydrophobic Core Engagement (π-π Stacking) Feat2->Ben3 Target Enhanced Target Affinity & Bioavailability Ben1->Target Ben2->Target Ben3->Target

Caption: Structural rationale for utilizing the piperazine-ethoxyphenyl scaffold in peptidomimetic drug design.

References

  • [7] PubChem: 2-(4-ethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid (CID 71306713). National Institutes of Health (NIH).

  • [2] Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. Benchchem.

  • [1] Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.

  • [5] Introduction to Peptide Synthesis. National Institutes of Health (NIH) - PMC.

  • [3] Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences (PNAS).

  • [6] Advances in Fmoc solid‐phase peptide synthesis. National Institutes of Health (NIH) - PMC.

  • [4] Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin. ACS Combinatorial Science.

Sources

amide bond coupling reagents for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Amide Bond Coupling Reagents for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of suitable amide bond coupling reagents for the sterically hindered carboxylic acid, 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles and rationale, enabling you to make informed decisions for synthesizing complex amide-containing target molecules.

Introduction: The Challenge of Sterically Hindered Amide Synthesis

The formation of an amide bond is arguably the most critical reaction in medicinal chemistry and drug development.[1] While numerous methods exist, the direct condensation of a carboxylic acid and an amine is unfavorable under mild conditions, necessitating the use of "coupling reagents."[2] These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.[3]

The substrate of interest, 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid , presents a significant synthetic challenge. The α-carbon is substituted with two bulky groups: a Boc-protected piperazine ring and an ethoxyphenyl ring. This steric congestion around the carboxylic acid moiety can severely impede the approach of both the activating agent and the incoming amine nucleophile, leading to slow reaction rates, low yields, and the need for highly efficient coupling strategies.[1][4]

This guide will dissect the most effective classes of modern coupling reagents, providing a mechanistic understanding and actionable protocols tailored to overcome the steric barriers presented by this substrate.

Classes of Coupling Reagents and Mechanistic Insights

The choice of coupling reagent is paramount for success. The ideal reagent should provide rapid activation, high yields, and minimal side reactions, particularly suppression of racemization if the amine partner is chiral. We will focus on three principal classes of reagents proven effective for difficult couplings.

Carbodiimides: The Classic Approach

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) , are foundational coupling reagents.[2][5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7]

However, this intermediate is unstable and prone to undesirable side reactions, including rearrangement to an unreactive N-acylurea or racemization of the activated acid.[6] To mitigate these issues, carbodiimide reactions are almost always performed with nucleophilic additives, such as N-hydroxysuccinimide (NHS) or, more effectively, 1-Hydroxybenzotriazole (HOBt) and its safer, more potent analogue OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) . These additives intercept the O-acylisourea to form a more stable, yet sufficiently reactive, active ester, which then cleanly reacts with the amine.[6][8]

Carbodiimide_Mechanism RCOOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl EDC EDC EDC->O_acyl Amine Amine (R'-NH2) Amide Amide Product Amine->Amide Additive Additive (e.g., Oxyma) Active_Ester Active Ester Additive->Active_Ester N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Slow) O_acyl->Active_Ester + Additive (Fast, Desired Path) O_acyl->Amide + Amine (Direct Path) Urea Urea Byproduct Active_Ester->Amide + Amine

Carbodiimide coupling mechanism showing the desired active ester pathway.
  • Expert Insight: For the target substrate, EDC in combination with OxymaPure is a viable starting point due to its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification.[5] However, for very hindered amines, this method may prove insufficient.

Uronium/Aminium Salts: The High-Performance Workhorses

Uronium and aminium salts are among the most efficient coupling reagents, especially for challenging substrates.[9][10] Prominent examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) .

These reagents react with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive acyluronium intermediate, which is immediately converted into a benzotriazole- or oxime-based active ester.[3][9]

Uronium_Mechanism RCOO Carboxylate (from Acid + Base) O_uronium O-Acyluronium (Transient) RCOO->O_uronium HATU Uronium Salt (e.g., HATU) HATU->O_uronium Amine Amine (R'-NH2) Amide Amide Product Amine->Amide OAt_ester OAt-Active Ester O_uronium->OAt_ester Fast Intramolecular Attack by OAt⁻ TMU Tetramethylurea Byproduct OAt_ester->Amide + Amine

Uronium salt mechanism highlighting the rapid formation of the active ester.
  • Expertise & Experience: HATU is particularly powerful due to the participation of the pyridine nitrogen atom in its leaving group (HOAt), which accelerates the final aminolysis step.[11][12] This makes HATU an excellent choice for sterically demanding couplings.[12] A crucial experimental detail is to "pre-activate" the carboxylic acid with the uronium salt and base for several minutes before adding the amine. This prevents the reagent from reacting directly with the amine, a side reaction that forms an unwanted guanidinium byproduct.[13]

Phosphonium Salts: The Ultimate Problem Solvers

For the most difficult amide couplings, phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often the reagents of choice.[10][14] Their mechanism is analogous to uronium salts, proceeding through an acyloxyphosphonium intermediate to form a highly reactive benzotriazole active ester.[14]

  • Trustworthiness: Phosphonium salts are generally considered very robust and less prone to side reactions compared to some other classes.[10] They are particularly effective in suppressing racemization and are superior for coupling hindered amino acids.[14] PyAOP, incorporating the HOAt leaving group, is slightly more reactive and effective than PyBOP.[14]

Other Reagents: The Specialist

Propanephosphonic Anhydride (T3P®) is a cyclic anhydride that acts as a powerful water scavenger. It activates carboxylic acids by forming a mixed anhydride. T3P is valued for its high reactivity, low epimerization levels, and easily removable, water-soluble byproducts.[15][16][17] It is particularly favored in industrial settings for its safety profile and scalability.[18]

Comparative Summary of Recommended Reagents

Reagent (Acronym)Full NameClassKey AdvantagesKey Considerations
EDC / Oxyma 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetateCarbodiimideCost-effective; water-soluble byproducts simplify workup.[5]Generally lower reactivity; may be insufficient for highly hindered substrates.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium SaltExtremely fast and efficient, especially for hindered systems.[11][12]Higher cost; requires pre-activation to avoid side reactions.[13]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltVery high reactivity; low racemization; excellent for difficult couplings.[14]Higher cost; byproduct removal can sometimes be challenging.
T3P® Propanephosphonic AnhydridePhosphonic AnhydrideExcellent for large scale; low epimerization; water-soluble byproducts.[15][18]Requires slightly higher reagent loading (typically 1.5-2.0 eq).

Experimental Protocols

The following protocols are designed as robust starting points for the coupling of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid with a generic primary or secondary amine.

Experimental_Workflow Start Start: Weigh Reagents Dissolve Dissolve Acid, Amine*, and Base in Anhydrous Solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Coupling Reagent (or Add Amine if Pre-activating) Cool->Add_Reagent Warm Warm to Room Temperature & Stir (Monitor by TLC/LC-MS) Add_Reagent->Warm Note *For Uronium/Phosphonium salts, add amine at 'Add_Reagent' step after a 5-10 min pre-activation. Add_Reagent->Note Quench Reaction Quench (e.g., Water or Sat. NH4Cl) Warm->Quench Extract Aqueous Workup (e.g., EtOAc vs. Water/Brine) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify End End: Characterize Product Purify->End

General experimental workflow for amide bond coupling.
Protocol 1: High-Efficiency Coupling with HATU

This is the recommended first-line method for this challenging substrate due to HATU's high reactivity.

  • Materials:

    • 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HATU (1.2 equiv), and anhydrous DMF (to make a ~0.1 M solution).

    • Add DIPEA (3.0 equiv) to the mixture and stir at room temperature.

      • Rationale: The base is required to form the carboxylate, which initiates the activation sequence.[9] Using a non-nucleophilic base like DIPEA prevents it from competing with the desired amine.

    • Stir the solution for 10-15 minutes. This is the "pre-activation" step.[13]

      • Scientist's Note: You may observe a slight color change as the OAt-active ester is formed.[19]

    • Add the amine (1.1 equiv) to the activated mixture.

    • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

      • Rationale: The acidic wash removes excess DIPEA, while the basic wash removes unreacted acid and the HOAt byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Cost-Effective Coupling with EDC/Oxyma

A good alternative if cost is a concern or for initial screening.

  • Materials:

    • 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • OxymaPure® (1.5 equiv)

    • DIPEA or Triethylamine (Et₃N) (2.0-3.0 equiv)

    • Anhydrous DCM or DMF

  • Procedure:

    • To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), amine (1.1 equiv), OxymaPure® (1.5 equiv), and anhydrous DCM (to make a ~0.1 M solution).

    • Add DIPEA (2.0-3.0 equiv) and stir for 5 minutes.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 equiv) portion-wise to the cooled solution.

      • Rationale: Adding the carbodiimide last and at a low temperature can help minimize side reactions.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Perform an aqueous workup as described in Protocol 1. The diisopropylurea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[5][6]

    • Purify the crude product by flash column chromatography.

Protocol 3: Robust Coupling for Stubborn Cases with T3P®

This protocol is excellent for difficult couplings and is easily scalable.

  • Materials:

    • 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • T3P® (50% solution in EtOAc or DMF) (1.5-2.0 equiv)

    • Pyridine or DIPEA (4.0 equiv)

    • Anhydrous DCM or EtOAc

  • Procedure:

    • In a dry flask, dissolve the carboxylic acid (1.0 equiv), amine (1.1 equiv), and pyridine (4.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add the T3P® solution (1.5-2.0 equiv) dropwise via syringe over 15-20 minutes.

      • Caution: The reaction can be exothermic. A slow addition rate is important for control.

    • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers and wash with water and brine. The phosphonic acid byproducts are water-soluble and easily removed.[15]

    • Dry, concentrate, and purify as described in the previous protocols.

References

  • Vertex AI Search Result[14]

  • Carbodiimides and Additives - Aapptec Peptides. (2021, May 19). Aapptec. [Link]

  • Phosphonium coupling - Grokipedia. Grokipedia. [Link]

  • Valeur, E., & Bradley, M. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(10), 2572-2575. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. CreoSalus. [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). Bangs Laboratories. [Link]

  • Mechanism of peptide bond formation through carbodiimide. - ResearchGate. ResearchGate. [Link]

  • Acid-Amine Coupling using T3P - Organic Synthesis. Organic Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(8), 713-717. [Link]

  • What is the best and reliable approach to prepare EDC/NHS solution? - ResearchGate. (2015, August 9). ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Phosphonium coupling - Wikipedia. Wikipedia. [Link]

  • Proposed mechanism for activation by uronium salt. - ResearchGate. ResearchGate. [Link]

  • Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. (2019, January 8). Organic Process Research & Development. [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Suggested mechanism for the uronium side product formation - ResearchGate. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. CHIMIA. [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26). G-Biosciences. [Link]

  • Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - MDPI. (2020, December 9). MDPI. [Link]

  • (Top) Structure of HOAt and HOAt-based coupling reagents. (Bottom)... - ResearchGate. ResearchGate. [Link]

  • HATU coupling - what's the best order? : r/Chempros - Reddit. (2024, December 16). Reddit. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11637. [Link]

  • Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • Li, B., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4874-4877. [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship. [Link]

Sources

Application Note: Synthesis and Downstream Utilization of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In modern medicinal chemistry, the design of targeted protein degraders (PROTACs), G-protein-coupled receptor (GPCR) ligands, and peptidomimetics relies heavily on versatile, bifunctional building blocks. 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (Chemical Formula: C₁₉H₂₈N₂O₅) is a highly valued intermediate that fulfills this role.

Structurally, this molecule offers three distinct pharmacological and synthetic advantages:

  • The 4-Ethoxyphenyl Moiety: Provides essential lipophilicity for membrane permeability and acts as a hydrogen bond acceptor via the ether oxygen.

  • The Piperazine Core: A privileged scaffold that modulates basicity, improves aqueous solubility, and serves as a rigid linker.

  • Orthogonal Reactivity: The carboxylic acid is primed for amide coupling, while the secondary amine of the piperazine is protected by a tert-butyloxycarbonyl (Boc) group, preventing unwanted polymerization and allowing for selective downstream functionalization.

This guide details the mechanistic rationale, comparative synthetic strategies, and validated protocols for synthesizing and utilizing this critical intermediate.

Mechanistic Pathways for Synthesis

To synthesize α -amino acid derivatives of this complexity, chemists typically evaluate two primary pathways. The choice of pathway is dictated by the electronic nature of the aromatic ring and the desired green chemistry metrics.

Route A: The Petasis Borono-Mannich Multicomponent Reaction (MCR)

The Petasis reaction is the most elegant and atom-economical approach for synthesizing α -aryl- α -amino acids [1]. It is a three-component condensation involving 4-ethoxyphenylboronic acid, 1-Boc-piperazine, and glyoxylic acid.

  • Mechanistic Causality: The reaction begins with the condensation of the secondary amine (1-Boc-piperazine) and glyoxylic acid to form an electrophilic iminium ion. The boronic acid then coordinates to the adjacent carboxylic acid of the glyoxylic moiety. This coordination is critical: it forms a localized "ate" complex that directs the nucleophilic migration of the electron-rich 4-ethoxyphenyl group directly onto the iminium carbon, ensuring high regioselectivity [4].

  • Energy Source: Conventional Petasis reactions require 16+ hours of reflux. However, transitioning to microwave irradiation accelerates iminium formation and boronate complexation, reducing reaction time to under 30 minutes while boosting yields to >95% [2].

Route B: Classic α -Halogenation and Sₙ2 Displacement

The traditional stepwise approach involves the α -bromination of 4-ethoxyphenylacetic acid, followed by nucleophilic substitution (Sₙ2) with 1-Boc-piperazine [3].

  • Mechanistic Causality: While straightforward, this route is inherently risky for this specific substrate. The 4-ethoxy group is strongly electron-donating, making the aromatic ring highly susceptible to unwanted electrophilic aromatic bromination during the α -bromination step. Furthermore, the Sₙ2 displacement requires a non-nucleophilic base (e.g., DIPEA) to neutralize the generated HBr without competing for the electrophilic carbon.

Synthesis Petasis Petasis MCR Route (Green Chemistry) SM1 4-Ethoxyphenylboronic Acid + Glyoxylic Acid + 1-Boc-Piperazine Petasis->SM1 SN2 Classic SN2 Route (Stepwise) SM2 4-Ethoxyphenylacetic Acid SN2->SM2 Target 2-(4-Boc-piperazinyl)-2- (4-ethoxylphenyl)acetic acid SM1->Target Microwave, MeCN 100°C, 30 min Step2_SN2 Alpha-Bromination (Risk: Ring Bromination) SM2->Step2_SN2 Step3_SN2 Nucleophilic Substitution (1-Boc-Piperazine, DIPEA) Step2_SN2->Step3_SN2 Intermediate: 2-Bromo derivative Step3_SN2->Target Hydrolysis (LiOH)

Caption: Divergent synthetic strategies for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid.

Comparative Data Analysis

The table below summarizes the quantitative and qualitative metrics of the two synthetic routes, demonstrating why the Petasis MCR is the preferred industry standard for this specific intermediate.

MetricPetasis MCR (Microwave)Classic Sₙ2 Displacement
Overall Yield 85 – 95%40 – 55% (over 3 steps)
Reaction Time ~30 minutes24 – 48 hours
Atom Economy High (Water is the only byproduct)Low (Generates HBr and salts)
Side Reactions MinimalHigh risk of aromatic ring bromination
Purification Simple precipitation or short pad silicaComplex chromatography required

Validated Experimental Protocols

Protocol A: Microwave-Assisted Petasis Synthesis (Self-Validating Workflow)

This protocol utilizes microwave irradiation to overcome the activation energy barrier of the boronate complexation step, ensuring complete conversion without the degradation associated with prolonged heating.

Reagents:

  • 4-Ethoxyphenylboronic acid (1.0 equiv, 10 mmol, 1.66 g)

  • 1-Boc-piperazine (1.0 equiv, 10 mmol, 1.86 g)

  • Glyoxylic acid monohydrate (1.0 equiv, 10 mmol, 0.92 g)

  • Acetonitrile (MeCN, anhydrous, 15 mL)

Step-by-Step Methodology:

  • Imine Formation: In a 30 mL microwave-safe vessel equipped with a magnetic stir bar, dissolve glyoxylic acid monohydrate and 1-Boc-piperazine in 15 mL of anhydrous MeCN. Stir at room temperature for 10 minutes. Rationale: Pre-forming the iminium ion reduces side reactions and ensures the boronic acid reacts exclusively with the activated electrophile.

  • Boronic Acid Addition: Add 4-ethoxyphenylboronic acid to the mixture. Seal the vessel with a pressure-rated cap.

  • Microwave Irradiation: Place the vessel in a dedicated synthesis microwave (e.g., CEM Discover or Biotage Initiator). Set the parameters to 100 °C, 50 W, and 30 minutes with high-speed stirring.

  • Validation (TLC): After cooling to room temperature, check the reaction completion via TLC (DCM:MeOH 9:1, visualized with Ninhydrin). The disappearance of the boronic acid spot confirms completion.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL) to remove unreacted glyoxylic acid, followed by brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. The product can be triturated with cold diethyl ether to yield a white solid.

Protocol B: Downstream Amide Coupling (Sterically Hindered)

Because the α -carbon is highly sterically hindered (bonded to an aryl ring, a piperazine ring, and the carbonyl), standard coupling agents like EDC/HOBt often fail. This protocol uses HATU, which generates a highly reactive HOAt ester to overcome steric bulk.

Step-by-Step Methodology:

  • Activation: Dissolve 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 5 minutes at room temperature. Rationale: The color change to pale yellow indicates the successful formation of the active HOAt ester.

  • Coupling: Add the desired primary amine (1.1 equiv) dropwise. Stir at room temperature for 4–6 hours.

  • Quenching & Extraction: Dilute with water (10 volumes) to precipitate the product or extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.

Downstream Start 2-(4-Boc-piperazinyl)-2- (4-ethoxylphenyl)acetic acid Coupling Amide Coupling (HATU, DIPEA, Primary Amine) Start->Coupling Intermediate Boc-Protected Amide Intermediate Coupling->Intermediate Overcomes steric hindrance Deprotection Boc Deprotection (TFA / DCM) Intermediate->Deprotection Active Free Piperazine Amine (Ready for PROTAC/Ligand binding) Deprotection->Active Exposes secondary amine

Caption: Downstream workflow for incorporating the intermediate into complex drug scaffolds.

References

  • The Petasis Borono-Mannich Multicomponent Reaction | ACS Symposium Series Source: American Chemical Society (acs.org) URL: [1]
  • Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective Source: Indian Journal of Heterocyclic Chemistry (connectjournals.com) URL: [2]
  • 2-(4-Boc-piperazinyl)-2-phenylacetic acid Reaction Conditions Source: Benchchem URL: [3]
  • Recent approaches for the Petasis MCR using α -substituted chiral aldehydes as the carbonyl component Source: ResearchG

Application Notes and Protocols for the In Vitro Characterization of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the initial characterization of novel small molecules is a critical step in identifying promising therapeutic candidates.[1] 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is a synthetic organic compound featuring a piperazine moiety, a common scaffold in medicinal chemistry known for its interaction with various biological targets.[2][3][4][5] The presence of a Boc-protected piperazine, an ethoxyphenyl group, and a carboxylic acid function suggests its potential as an intermediate for further chemical elaboration or as a lead compound itself.[2][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro assay preparation and characterization of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. As the specific biological target of this compound is not predefined, this guide will present a logical, tiered workflow for its preliminary assessment. This workflow begins with essential preparatory steps and progresses to broad-spectrum viability assays, followed by more specific, yet generalizable, functional assays. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind each step to ensure robust and reproducible results.

PART 1: Compound Preparation and Quality Control

The accuracy and reproducibility of any in vitro assay are fundamentally dependent on the proper handling and preparation of the test compound. This section outlines the critical first steps in working with 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid.

Physicochemical Properties Summary

A foundational understanding of the compound's properties is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₉H₂₈N₂O₅PubChem[6]
Molecular Weight 364.4 g/mol PubChem[6]
IUPAC Name 2-(4-ethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acidPubChem[6]
Stock Solution Preparation

Accurate preparation of a high-concentration stock solution is paramount. Given the lipophilic nature suggested by the Boc and ethoxyphenyl groups, dimethyl sulfoxide (DMSO) is a recommended starting solvent.[7][8]

Protocol 1: Preparation of a 10 mM Stock Solution

  • Pre-computation: Before opening the vial, calculate the mass of DMSO required to achieve a 10 mM stock solution. For example, to prepare a 10 mM stock from 5 mg of the compound (MW = 364.4 g/mol ):

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

    • Volume (L) = 0.005 g / (364.4 g/mol * 0.010 mol/L) = 0.001372 L = 1.372 mL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the lyophilized powder.[8]

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a brief sonication in a water bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Kinetic Solubility Assessment

Before proceeding with cell-based or biochemical assays, it is crucial to determine the compound's kinetic solubility in the intended assay buffer.[9][10] Poor solubility can lead to compound precipitation, resulting in inaccurate and misleading data.[7][11]

Protocol 2: Turbidimetric Solubility Assay

  • Preparation: Prepare a series of dilutions of the DMSO stock solution in your primary assay buffer (e.g., PBS or cell culture medium) in a clear 96-well plate. A typical concentration range would be from 100 µM down to 1 µM.

  • Incubation: Incubate the plate at the experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measurement: Read the absorbance of each well at a wavelength of 620 nm using a microplate reader.[11] An increase in absorbance indicates the formation of a precipitate.

  • Analysis: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the limit of kinetic solubility. This concentration should be the upper limit for subsequent assays to ensure the compound remains in solution.

PART 2: Initial Biological Assessment: Cell Viability and Cytotoxicity

A primary screen to assess the compound's effect on cell viability is a critical first step.[12][13][14] This determines the concentration range over which the compound exhibits biological activity without causing overt toxicity, which could confound the results of more specific assays.

Rationale for Assay Selection

We will utilize a metabolic assay, the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[12][15] This assay is known for its sensitivity and high-throughput compatibility.[15]

Experimental Workflow for Cell Viability

Caption: Workflow for assessing cell viability.

Detailed Protocol for Cell Viability

Protocol 3: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed a chosen cell line (e.g., HeLa or HEK293) into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution series of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid in culture medium from your DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final compound concentrations. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

PART 3: Screening for Specific Biological Activities

Based on the piperazine scaffold, the compound could potentially interact with a wide range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[2] The following are generalized protocols for initial screening in these target classes.

Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the compound against a generic enzyme using a colorimetric or fluorometric substrate.[16][17][18]

Protocol 4: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Solution: Dilute the enzyme stock to a working concentration in the assay buffer.

    • Substrate Solution: Dissolve the chromogenic or fluorogenic substrate in the assay buffer.

    • Inhibitor (Test Compound): Prepare a serial dilution of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the compound dilutions or vehicle control to each well.

    • Add 20 µL of the enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate solution.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

    • Normalize the data with the velocity of the vehicle control representing 100% enzyme activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.[16]

Caption: Workflow for a typical enzyme inhibition assay.

Receptor Binding Assay

A competitive binding assay is a common method to determine if a compound can displace a known, labeled ligand from its receptor.[19][20][21] This protocol outlines a general approach using a radiolabeled or fluorescently labeled ligand.[22]

Protocol 5: Competitive Receptor Binding Assay

  • Reagent Preparation:

    • Binding Buffer: Prepare a buffer suitable for the receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Receptor Preparation: Use cell membranes expressing the target receptor or purified receptor protein.

    • Labeled Ligand: Prepare a working solution of the radiolabeled or fluorescently labeled ligand at a concentration close to its dissociation constant (Kd).

    • Test Compound: Prepare a serial dilution of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid.

  • Assay Procedure:

    • In a 96-well filter plate, combine the receptor preparation, labeled ligand, and varying concentrations of the test compound or vehicle.

    • For non-specific binding (NSB) control wells, add a high concentration of an unlabeled known ligand.

    • For total binding wells, add only the vehicle.

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).

  • Separation and Detection:

    • Separate the bound from unbound ligand by vacuum filtration through the filter plate.

    • Wash the filters several times with ice-cold binding buffer.

    • Quantify the bound labeled ligand using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding curve to determine the IC₅₀ or Ki (inhibition constant).

PART 4: Data Interpretation and Next Steps

The initial screening assays will provide a foundational understanding of the biological activity of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid.

Assay TypePrimary EndpointInterpretation
Cell Viability IC₅₀Indicates the concentration at which the compound induces 50% cell death or growth inhibition. A low IC₅₀ suggests cytotoxic or anti-proliferative effects.
Enzyme Inhibition IC₅₀Represents the concentration at which the compound inhibits 50% of the enzyme's activity. A potent inhibitor will have a low IC₅₀ value.
Receptor Binding IC₅₀ / KiMeasures the concentration required to displace 50% of the labeled ligand. A lower value indicates a higher affinity for the receptor.

Based on these initial results, further studies can be designed to elucidate the compound's mechanism of action, including selectivity profiling against related targets and structure-activity relationship (SAR) studies with synthesized analogs.

References

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Karakas, D., et al. (2017). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed, 1-10. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (2017). Enzyme inhibition assay. Retrieved from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • A. T. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed, 1-15. Retrieved from [Link]

  • Gao, Y. F., et al. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. Retrieved from [Link]

  • YouTube. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Baell, J. B., et al. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Combinatorial Science, 15(5), 237-246. Retrieved from [Link]

  • P. B., et al. (2017). In Vitro Assay Development and HTS of Small-Molecule Human ABAD/17β-HSD10 Inhibitors as Therapeutics in Alzheimer's Disease. Assay and Drug Development Technologies, 15(4), 154-165. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(9), 701-705. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Small molecule development. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]

  • Creative Biolabs. (2019). Solubility Assessment Service. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Drug Target Review. (2019). New horizons in small molecule solubility screening. Retrieved from [Link]

  • Pion. (2026). Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-BOC-PIPERAZINYL)-2-(2-METHOXY-PHENYL)ACETIC ACID. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}acetic acid. Retrieved from [Link]

Sources

Application Note: High-Purity Purification of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the chromatographic purification of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid, a key intermediate in pharmaceutical synthesis.[1] Due to its amphipathic nature, containing both acidic and basic functionalities, and a chiral center, its purification presents unique challenges. This guide details optimized protocols for both initial purification via automated flash chromatography and final high-purity isolation using preparative High-Performance Liquid Chromatography (HPLC). We address common issues such as peak tailing, low retention, and enantiomeric separation, providing field-proven insights and robust troubleshooting strategies to enable researchers, scientists, and drug development professionals to achieve high purity and yield.

Physicochemical Characterization and Its Chromatographic Implications

Understanding the molecular properties of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is fundamental to developing a logical purification strategy.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₉H₂₈N₂O₅[2]-
Molecular Weight 364.4 g/mol [2]Influences diffusion rates and loading capacity.
Key Functional Groups Carboxylic Acid (-COOH)Acidic; can cause peak tailing on silica gel. Mobile phase pH is critical in RP-HPLC to control ionization and retention.[3]
Piperazine (tertiary amines)Basic; interacts strongly with acidic silanol groups on silica, leading to tailing. Requires mobile phase modifiers or specialized columns.[4][5]
Boc Protecting GroupBulky and lipophilic; increases solubility in organic solvents and contributes to retention in reversed-phase systems.
Chiral CenterThe α-carbon is a stereocenter. If the synthesis is not stereospecific, enantiomers will be present, requiring chiral chromatography for separation.[6][7]
Predicted Polarity Moderately polarRequires a balance of aqueous and organic solvents in RP-HPLC. May exhibit low retention on standard C18 columns.[8]

The molecule's zwitterionic potential (due to the presence of both acidic and basic centers) makes its retention behavior highly sensitive to the pH of the mobile phase. The Boc group is also acid-labile and can be cleaved under harsh acidic conditions (e.g., prolonged exposure to trifluoroacetic acid), which must be considered during method development.[9][10]

Strategic Purification Workflow

A multi-step chromatographic approach is recommended to efficiently progress from a crude reaction mixture to a final product with >99% purity. The strategy involves an initial bulk purification to remove major impurities, followed by a high-resolution polishing step.

G Crude Crude Reaction Mixture Flash Step 1: Automated Flash Chromatography (Bulk Purification) Crude->Flash TLC_HPLC_Analysis1 Purity & Yield Analysis (TLC, LC-MS) Flash->TLC_HPLC_Analysis1 Purity_Check Purity > 98%? TLC_HPLC_Analysis1->Purity_Check Repurify Re-purify Fractions TLC_HPLC_Analysis1->Repurify Low Purity Prep_HPLC Step 2: Preparative RP-HPLC (High-Purity Polishing) Chiral_Check Chiral Purity Required? Prep_HPLC->Chiral_Check Purity_Check->Prep_HPLC No Purity_Check->Chiral_Check Yes Chiral_HPLC Optional Step 3: Chiral HPLC (Enantiomeric Resolution) Chiral_Check->Chiral_HPLC Yes Final_Analysis Final Purity & Characterization (HPLC, NMR, MS) Chiral_Check->Final_Analysis No Chiral_HPLC->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product Repurify->Flash

Caption: Strategic workflow for purifying the target compound.

Protocol 1: Automated Flash Chromatography (Bulk Purification)

This protocol is designed to rapidly remove major impurities from the crude reaction mixture. The key challenge is mitigating peak tailing caused by the compound's dual acidic/basic nature.

3.1. Rationale for Method Design

Standard silica gel is acidic and can cause severe tailing with basic compounds like piperazines.[5] To counteract this, we incorporate a small amount of a basic additive, triethylamine (TEA), into the mobile phase. This deactivates the acidic silanol sites on the silica surface, resulting in improved peak symmetry.

3.2. Materials and Reagents

  • Stationary Phase: High-purity silica gel, 40-63 µm particle size.

  • Mobile Phase A: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Mobile Phase B: Methanol (MeOH)

  • Additive: Triethylamine (TEA)

  • Sample Adsorbent: Celite® or a small amount of silica gel.

3.3. Step-by-Step Protocol

  • TLC Method Development:

    • Develop a solvent system on a TLC plate that provides a target compound Rƒ value of 0.2-0.35.

    • A good starting point is a gradient of 0-10% MeOH in DCM.

    • Spot two channels: one with the standard mobile phase and one with the mobile phase containing 0.5% TEA. Observe the improvement in spot shape.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add Celite® or silica gel (approx. 2-3 times the crude weight) to the solution.

    • Concentrate the slurry under reduced pressure until a dry, free-flowing powder is obtained. This prevents solvent effects that can degrade resolution.

  • Column Chromatography:

    • Pack a flash column appropriately sized for the crude material amount.

    • Equilibrate the column with the initial mobile phase composition (e.g., 100% DCM) containing 0.5% TEA for at least 3 column volumes (CV).

    • Load the prepared dry sample onto the column.

    • Run a linear gradient based on the TLC development. A typical gradient might be 0-15% MeOH in DCM (with 0.5% TEA constant throughout) over 20-25 CV.

    • Monitor the elution using a UV detector (254 nm and 280 nm are good starting points).

    • Collect fractions and analyze them by TLC or LC-MS.

    • Combine the pure fractions and concentrate under reduced pressure.

Protocol 2: Preparative Reversed-Phase HPLC (High-Purity Polishing)

This step is designed to separate the target compound from closely related impurities, achieving >99% purity.

4.1. Rationale for Method Design

The compound's moderate polarity can lead to insufficient retention on standard C18 columns.[8] An embedded-polar group (EPG) or an aqueous-stable (AQ-type) C18 column is recommended to enhance retention of polar analytes. Mobile phase pH control is critical. A slightly acidic mobile phase (pH 3-4) using formic acid will protonate the piperazine nitrogen while keeping the carboxylic acid mostly protonated, leading to a single, well-defined species that chromatographs effectively.

G Start Start HPLC Method Development Scout Scouting Run (Fast Gradient, 5-95% B in 5 min) Start->Scout CheckRetention Check Retention (k') Scout->CheckRetention AdjustOrganic Adjust Initial %B (Increase aqueous for more retention) CheckRetention->AdjustOrganic k' < 2 OptimizeGradient Optimize Gradient Slope (Shallow gradient around elution %B) CheckRetention->OptimizeGradient k' > 2 AdjustOrganic->Scout CheckResolution Resolution (Rs) > 1.5? OptimizeGradient->CheckResolution AdjustpH Modify pH/Additive (Try 10mM Ammonium Acetate) CheckResolution->AdjustpH No Final Final Optimized Method CheckResolution->Final Yes AdjustpH->Scout

Caption: Logic for preparative HPLC method development.

4.2. Materials and Reagents

  • Stationary Phase: C18 EPG or C18-AQ column (e.g., 10 µm particle size, ≥30 mm internal diameter).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Sample Solvent: 50:50 Acetonitrile/Water or a solvent weaker than the initial mobile phase.[11]

4.3. Step-by-Step Protocol

  • Analytical Method Development:

    • Using an analytical column of the same chemistry, develop a separation method.

    • Start with a scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution concentration.

    • Optimize the gradient to maximize resolution around the target peak. A shallow gradient is often effective (e.g., increasing B by 1-2% per minute).

  • Scale-Up to Preparative Scale:

    • Calculate the new flow rate and gradient times based on the column dimensions.

    • Prepare a concentrated solution of the sample from Step 1 in the sample solvent. Ensure it is fully dissolved and filtered (0.45 µm filter).

    • Equilibrate the preparative column with the initial mobile phase conditions for at least 5 CVs or until a stable baseline is achieved.

  • Purification Run:

    • Inject the sample. Do not exceed the column's loading capacity (determined during method development).

    • Run the scaled-up gradient.

    • Collect fractions based on the UV detector signal, using peak-based fraction collection if available.

  • Post-Purification Work-Up:

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

    • Combine pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid (formate salt). Alternatively, perform a liquid-liquid extraction after basifying the solution to recover the free base.

Optional Protocol 3: Chiral Resolution

If the synthesis produces a racemic mixture, a final chiral separation step is necessary.

5.1. Rationale and Column Selection

Direct chiral separation on a Chiral Stationary Phase (CSP) is the most efficient method.[7] Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly versatile and should be the first choice for screening.

5.2. General Protocol for Chiral Method Development

  • Column Screening: Screen several polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS).

  • Mobile Phase Screening:

    • Normal Phase: Start with Heptane/Isopropanol mixtures. This often provides the best selectivity.

    • Polar Organic Mode: Try Acetonitrile/Methanol mixtures.

    • Reversed-Phase: Use Water/Acetonitrile or Water/Methanol. Additives are generally not used initially unless peak shape is poor.

  • Optimization: Once baseline separation is observed, optimize the mobile phase composition and flow rate to improve resolution and reduce run time.

  • Scale-Up: Once an analytical method is established, scale up to a semi-preparative or preparative chiral column following the principles outlined in Protocol 2.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing (RP-HPLC) 1. Secondary interactions with residual silanols. 2. pH of mobile phase is near the pKa of the analyte, causing mixed ionic states.1. Use a highly end-capped or EPG column. 2. Adjust mobile phase pH further away from the pKa. Try 0.1% TFA for a lower pH or 10 mM Ammonium Bicarbonate (pH ~8) for a higher pH (ensure column is stable at high pH).
Poor Retention (RP-HPLC) 1. Compound is too polar for the stationary phase. 2. Mobile phase is too strong (too much organic).1. Switch to a more polar stationary phase (EPG, Phenyl-Hexyl, or HILIC).[5][8] 2. Decrease the initial percentage of organic solvent in the gradient.
Broad Peaks 1. Column overload. 2. Extra-column volume is too high. 3. Sample solvent is stronger than the mobile phase.[11]1. Reduce the injection volume or sample concentration. 2. Use shorter, narrower ID tubing for connections. 3. Dissolve the sample in a weaker solvent or in the initial mobile phase itself.
Loss of Compound / Low Recovery 1. On-column degradation (e.g., Boc deprotection with strong acid). 2. Irreversible adsorption to the stationary phase.1. Use a milder acid like formic or acetic acid instead of TFA.[10] 2. Deactivate the column with a basic modifier (flash) or switch to a different stationary phase chemistry.

References

  • BenchChem. (2025). Chirality and Stereochemistry of 2-Amino-2-phenylacetic Acid Derivatives: An In-depth Technical Guide. BenchChem.
  • PubChem. 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • PubMed. (2004). Chiral derivatives of 2-(1-naphthyl)-2-phenylacetic acid. National Library of Medicine. [Link]

  • Google Patents.
  • ACS Publications. (2015). Solid Phase Behavior in the Chiral Systems of Various 2-Hydroxy-2-phenylacetic Acid (Mandelic Acid) Derivatives. Journal of Chemical & Engineering Data. [Link]

  • PMC. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Library of Medicine. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • Google Patents.
  • European Patent Office. PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - EP 3419974 B1. [Link]

  • BenchChem. Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

  • White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Library of Medicine. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Technology Networks. Chiral Drug Separation. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • PMC. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. National Library of Medicine. [Link]

  • BenchChem.
  • Chem-Impex. 2-(4-Boc-piperazinyl)-2-phenylacetic acid. [Link]

Sources

Troubleshooting & Optimization

improving reaction yield of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (MW: 364.44 g/mol ) Prepared by: Senior Application Scientist, Process Development & Optimization

Welcome to the Technical Support Center. Synthesizing highly functionalized unnatural α -amino acids requires precise control over reaction kinetics and thermodynamics. For the synthesis of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid, researchers typically rely on one of two primary pathways: the highly convergent Petasis Borono-Mannich Multicomponent Reaction (Route A) or the traditional SN​2 Alkylation of an α -bromo ester (Route B) .

This guide is designed to troubleshoot common failure modes, explain the mechanistic causality behind our process recommendations, and provide self-validating protocols to ensure your scale-up is successful.

Part 1: Troubleshooting & FAQs

Route A: The Petasis Borono-Mannich Reaction

The Petasis reaction couples 4-ethoxyphenylboronic acid, 1-Boc-piperazine, and glyoxylic acid in a single step. While elegant, it is highly sensitive to solvent electronics and energy input.

Q: My Petasis reaction yield is stalling at 40-50% when using standard solvents like DCM or Toluene. How can I drive this to completion? A: The bottleneck in your reaction is the thermodynamic equilibrium of the iminium ion intermediate. In non-polar solvents, the condensation between 1-Boc-piperazine and glyoxylic acid is slow, and the boronic acid remains poorly activated. Solution: Switch your solvent to Hexafluoroisopropanol (HFIP). HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the electrophilic iminium ion and facilitates the formation of the nucleophilic boronate complex, dramatically accelerating the 1,3-migration step and improving yields .

Q: Should I use anhydrous glyoxylic acid to prevent water from hydrolyzing my iminium intermediate? A: No. You should strictly use glyoxylic acid monohydrate . Unlike standard Mannich reactions, the Petasis reaction is uniquely tolerant of water. The trace water from the monohydrate actually aids in the solubility and coordination of the 4-ethoxyphenylboronic acid during the transition state. Anhydrous glyoxylic acid is highly prone to polymerization, which will ruin your stoichiometry .

Q: I am observing significant Boc-deprotection (des-Boc impurities) during the reaction. How do I prevent this? A: Prolonged thermal heating (e.g., refluxing for 16-24 hours) in the presence of the acidic glyoxylic acid can lead to thermal cleavage of the Boc protecting group. Solution: Transition from conventional thermal heating to Microwave Irradiation or Ultrasonication. Microwave synthesis at 80°C drives the reaction to >90% completion in just 20 minutes, completely bypassing the kinetic window where thermal Boc-deprotection occurs .

Route B: The SN​2 Alkylation Pathway

This alternative route involves the α -bromination of 4-ethoxyphenylacetic acid, esterification, nucleophilic substitution with 1-Boc-piperazine, and subsequent ester hydrolysis.

Q: Why am I seeing a large amount of des-bromo alkene (elimination byproduct) instead of my desired substitution product? A: α -bromo phenylacetic esters are highly susceptible to E2 elimination. If you are using a strong or sterically hindered base (like KOtBu ), or heating the reaction above 60°C, elimination will outcompete substitution. Solution: Use a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (MeCN) at 40°C. 1-Boc-piperazine is a sufficiently strong nucleophile to displace the bromide without requiring forcing conditions.

Part 2: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yields based on process optimization data.

Synthesis RouteSolvent / BaseEnergy Source / TimeIsolated YieldPrimary Impurity / Failure Mode
Route A (Standard) DCM, No AdditivesThermal (Reflux), 24 h45%Unreacted starting materials
Route A (Optimized) HFIP Thermal (50°C), 4 h 88% Trace boronic acid homocoupling
Route A (Microwave) MeCN / DCMMicrowave (80°C), 20 min>90%None (Clean conversion)
Route B (Standard) DMF, K2​CO3​ Thermal (60°C), 12 h65%E2 Elimination byproduct
Route B (Optimized) MeCN, DIPEA Thermal (40°C), 8 h 78% Hydrolyzed α -hydroxy acid

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is engineered as a self-validating system containing In-Process Controls (IPCs) to verify mechanistic milestones before proceeding.

Protocol A: Optimized Petasis Reaction (HFIP Method)

Causality: HFIP acts as a hydrogen-bond donor to activate the boronic acid while stabilizing the iminium intermediate, lowering the activation energy of the C-C bond formation.

  • Iminium Formation: In a dry round-bottom flask, dissolve 1-Boc-piperazine (1.0 eq, 186.25 mg) and glyoxylic acid monohydrate (1.0 eq, 92.05 mg) in 2.0 mL of Hexafluoroisopropanol (HFIP). Stir at room temperature for 15 minutes.

    • Validation Checkpoint (IPC 1): Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine spot (1-Boc-piperazine) must disappear, confirming complete conversion to the iminium ion.

  • Boronate Complexation & Transfer: Add 4-ethoxyphenylboronic acid (1.2 eq, 199.2 mg) to the mixture. Seal the flask and heat to 50°C for 4 hours.

    • Validation Checkpoint (IPC 2): Sample 10 µL, dilute in 1 mL MeOH, and analyze via LC-MS. Confirm the presence of the target product mass ( [M+H]+=365.2 ) and the consumption of the boronic acid ( m/z=167.0 ).

  • Isolation: Remove HFIP under reduced pressure (HFIP is highly volatile, bp 58°C, and can be recovered). Purify the crude residue via reverse-phase flash chromatography (C18, Water/MeCN with 0.1% TFA) to yield the pure α -amino acid.

Protocol B: SN​2 Alkylation & Hydrolysis

Causality: Utilizing a two-step esterification-substitution-hydrolysis sequence prevents the carboxylic acid from interfering with the nucleophilic attack.

  • Alkylation: Dissolve methyl α -bromo-4-ethoxyphenylacetate (1.0 eq, 273.1 mg) in 3.0 mL anhydrous MeCN. Add 1-Boc-piperazine (1.1 eq, 204.9 mg) and DIPEA (2.0 eq, 348 µL). Stir at 40°C for 8 hours.

    • Validation Checkpoint (IPC 1): Analyze via LC-MS to confirm the formation of the ester intermediate ( [M+H]+=379.2 ) and verify the absence of the des-bromo elimination mass ( m/z=193.1 ).

  • Hydrolysis: Cool the reaction to room temperature. Directly add 2.0 M aqueous LiOH (3.0 eq, 1.5 mL). Stir vigorously for 2 hours.

    • Validation Checkpoint (IPC 2): Perform TLC (Hexanes:EtOAc 1:1, UV active). The high-Rf ester spot must be completely consumed, replaced by a baseline spot (the carboxylate salt).

  • Workup: Acidify the aqueous layer with 1M HCl dropwise to pH 4-5 to precipitate the zwitterionic 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. Filter, wash with cold water, and dry under vacuum.

Part 4: Process Workflows & Mechanistic Diagrams

Petasis_Workflow A Glyoxylic Acid Monohydrate C Iminium Ion Intermediate A->C Condensation (-H2O) B 1-Boc-Piperazine B->C E Boronate Complex (Activated by HFIP) C->E Boronic Acid Addition D 4-Ethoxyphenylboronic Acid D->E F Intramolecular Alkyl Transfer E->F 1,3-Migration G 2-(4-Boc-piperazinyl)-2- (4-ethoxylphenyl)acetic acid F->G High Yield Product

Fig 1: Petasis Borono-Mannich multicomponent assembly workflow.

SN2_Workflow N1 4-Ethoxyphenylacetic Acid N2 Alpha-Bromination (NBS / Cat. PBr3) N1->N2 N3 Esterification (MeOH / H+) N2->N3 N4 Methyl α-bromo-4- ethoxyphenylacetate N3->N4 N5 SN2 Alkylation (1-Boc-Piperazine, DIPEA) N4->N5 N6 Ester Hydrolysis (LiOH, THF/H2O) N5->N6 N7 Target Alpha-Amino Acid N6->N7

Fig 2: Alternative SN2 alkylation sequence via alpha-bromo intermediate.

References

  • Wu, P., et al. "Reactivity and Synthetic Applications of Multicomponent Petasis Reactions." Chemical Reviews, 2019, 119(19), 11245-11290. URL:[Link]

  • Nagani, A., et al. "Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective." Indian Journal of Heterocyclic Chemistry, 2024, 34(3), 399. URL:[Link]

  • Petasis, N. A., et al. "The Petasis Borono-Mannich Multicomponent Reaction." ACS Symposium Series, 2016. URL:[Link]

  • Wikipedia Contributors. "Petasis reaction." Wikipedia, The Free Encyclopedia, 2024. URL:[Link]

Technical Support & Troubleshooting Center: 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing challenges with the amide or peptide coupling of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid .

Because this molecule is an α -arylglycine derivative, it is notoriously susceptible to base-catalyzed racemization (epimerization) during carboxyl activation. Below, we synthesize field-proven insights, mechanistic causality, and validated protocols to help you achieve high-yielding, optically pure couplings.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why does 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid racemize so easily compared to standard aliphatic amino acids? A: The vulnerability lies in the intrinsic acidity of the α -proton. When the carboxylic acid is activated (e.g., as an O-acylisourea or active ester), the electron-withdrawing effect of the carbonyl increases. Concurrently, the adjacent 4-ethoxyphenyl ring stabilizes any resulting negative charge via resonance. If an unhindered base is present, it rapidly abstracts the α -proton to form a planar enolate intermediate. Upon re-protonation, stereochemical integrity is lost. Furthermore, the bulky 4-Boc-piperazinyl group slows down the desired nucleophilic attack (aminolysis), giving the base a wider kinetic window to cause epimerization.

MechanisticPathway L_Ester L-Arylglycine Activated Ester Enolate Planar Enolate Intermediate L_Ester->Enolate α-H Abstraction Product Racemic Amide Product L_Ester->Product Aminolysis Base Unhindered Base (e.g., DIPEA) Base->Enolate Enolate->L_Ester Re-protonation (Top Face) D_Ester D-Arylglycine Activated Ester Enolate->D_Ester Re-protonation (Bottom Face) D_Ester->Product Aminolysis

Fig 1: Base-catalyzed enolization pathway leading to arylglycine racemization.

Q: Can I use standard HATU and DIPEA for this coupling? A: No. While HATU is an exceptionally fast coupling reagent, pairing it with an unhindered base like N,N-Diisopropylethylamine (DIPEA) will lead to severe racemization (often >30% D-isomer). The highly activated uronium ester drastically lowers the α -proton's pKa, and DIPEA easily abstracts it.

Q: What is the optimal reagent system to prevent this? A: You must alter both the activator and the base :

  • The Base: Switch from DIPEA to TMP (2,4,6-trimethylpyridine / collidine) . The methyl groups flanking the nitrogen in TMP create a steric shield, preventing the base from approaching the bulky α -carbon of the activated ester, while still allowing it to act as a proton sponge during the coupling[1].

  • The Activator: Use DEPBT (3-(diethyloxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or DIC/Oxyma Pure . DEPBT was famously utilized in the total synthesis of the arylglycine-rich antibiotic feglymycin because it forms a less electron-withdrawing active ester, keeping the α -proton pKa relatively high[2]. Alternatively, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive additive that suppresses racemization significantly better than traditional HOBt[3].

Part 2: Quantitative Impact of Reagent Selection

To illustrate the causality of reagent choices, the following table summarizes the expected epimerization rates extrapolated from benchmark arylglycine coupling studies:

Coupling ReagentBaseAdditiveExpected Epimerization (D-Isomer %)Recommendation
HATUDIPEANone30.0% - 40.0%Avoid entirely for arylglycines.
PyBOPDIPEANone15.0% - 20.0%Not recommended.
DICNoneHOBt10.0% - 15.0%Outdated; explosion risk with HOBt.
DICNoneOxyma Pure< 5.0%Good for scalable, base-free activation.
COMUTMPNone< 2.0%Excellent for fast, low-racemization needs.
DEPBTTMPNone< 1.0% Gold Standard for maximum optical purity.

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating strict temperature controls and in-process chiral monitoring, you ensure that any deviation is caught before downstream processing.

Protocol A: Maximum Optical Purity (DEPBT/TMP Method)

Best for: Late-stage functionalization or highly sensitive substrates.

Causality Note: We initiate the reaction at 0 °C because low temperatures suppress the kinetic rate of proton abstraction exponentially more than they suppress the rate of aminolysis.

  • Preparation: In an oven-dried flask under inert atmosphere (N 2​ /Ar), dissolve 1.0 eq of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid and 1.1 eq of the target amine in anhydrous DMF (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add 1.2 eq of DEPBT directly to the solution. Stir for 5 minutes.

  • Base Addition (Critical Step): Add 2.0 eq of TMP (2,4,6-collidine) dropwise over 5 minutes. Do not dump the base into the mixture, as localized high concentrations of base will trigger enolization.

  • Coupling: Stir at 0 °C for 1 hour. Remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for an additional 2-4 hours.

  • Self-Validation (In-Process): Quench a 5 μ L aliquot in 100 μ L of acetonitrile. Analyze via Chiral LC-MS to confirm the absence of the D-diastereomer/enantiomer peak before proceeding to workup.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid (to remove TMP), saturated NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Scalable Green Coupling (DIC/Oxyma Pure Method)

Best for: Scale-up synthesis avoiding hazardous/explosive reagents.

Causality Note: This protocol utilizes a base-free activation step. By relying on Oxyma Pure and DIC, we avoid tertiary amines entirely during the critical active-ester formation phase.

  • Preparation: Dissolve 1.0 eq of the acid and 1.0 eq of Oxyma Pure in anhydrous DMF (0.2 M) at 0 °C.

  • Activation: Add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir for 10 minutes at 0 °C to form the Oxyma active ester.

  • Coupling: Add 1.1 eq of the target amine. (If the amine is a hydrochloride salt, add exactly 1.1 eq of TMP to neutralize it—do not use excess).

  • Completion: Stir at room temperature for 3 hours. Monitor completion via TLC or LC-MS.

ExperimentalWorkflow Step1 1. Dissolve Arylglycine & Amine in anhydrous DMF (0 °C) Step2 2. Add Coupling Reagent (DEPBT or COMU) Step1->Step2 Step3 3. Dropwise Addition of Hindered Base (TMP) Step2->Step3 Step4 4. Stir at 0 °C (1h) then RT (2-4h) Step3->Step4 Step5 5. Aqueous Workup & Chiral HPLC Analysis Step4->Step5

Fig 2: Optimized low-racemization coupling workflow using DEPBT and TMP.

References

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[Link]

  • Süssmuth, R. D., et al. (2009). Total Synthesis of the Antiviral Peptide Antibiotic Feglymycin. Angewandte Chemie International Edition.[Link]

Sources

Technical Support Center: Optimizing HPLC Retention Time for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reproducible chromatographic results.

Understanding the Analyte: Physicochemical Properties

Before delving into method optimization, it's crucial to understand the physicochemical properties of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. These properties fundamentally govern its behavior in a reversed-phase HPLC system.

PropertyValueSource
Molecular Formula C19H28N2O5[1]
Molecular Weight 364.4 g/mol [1]
XLogP3 0.3[1]

The presence of both a carboxylic acid and a Boc-protected piperazine group makes this molecule ionizable. Its retention will be highly dependent on the mobile phase pH. The low XLogP3 value suggests that the compound is relatively polar, which can sometimes lead to poor retention on traditional C18 columns.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: For initial method development, a reversed-phase C18 column is a reasonable starting point. Given the polar nature of the analyte, a column with polar end-capping or a polar-embedded phase might offer better retention and peak shape.

Here is a recommended starting method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This initial gradient will help to quickly determine the approximate elution conditions.

Q2: How does mobile phase pH affect the retention of this compound?

A2: The mobile phase pH is a critical parameter for controlling the retention of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid due to its ionizable carboxylic acid and basic piperazine moieties.

  • At low pH (e.g., pH 2-4): The carboxylic acid will be protonated (neutral), and the piperazine nitrogen will be protonated (positive charge). This is often a good starting point to achieve retention of the acidic portion of the molecule.[3]

  • At mid-range pH (e.g., pH 5-7): The carboxylic acid will be deprotonated (negative charge), and the piperazine will likely be protonated, making the molecule zwitterionic. This can lead to complex retention behavior.

  • At high pH (e.g., pH 8-10): The carboxylic acid will be deprotonated, and the piperazine will be neutral.

To ensure reproducible retention, it is crucial to use a buffer and operate at a pH at least 1-2 units away from the pKa of the acidic and basic functional groups.[4][5]

Q3: What are some common causes of poor peak shape with this analyte?

A3: Poor peak shape, such as tailing or fronting, can arise from several factors:

  • Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica-based column packing can cause peak tailing, especially for basic compounds.[6][7] Using a well-endcapped column or a mobile phase with a low pH can help minimize these interactions.[6][8]

  • Column Overload: Injecting too much sample can lead to peak fronting.[9] Try reducing the injection volume or sample concentration.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, you may see broad or split peaks due to the presence of both ionized and non-ionized forms.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Retention Time is Too Short or Drifting to Earlier Times

Q: My peak is eluting very early, close to the void volume, or the retention time is gradually decreasing with each injection. What should I do?

A: This is a common issue, especially with polar compounds. Here’s a systematic approach to troubleshoot this problem:

Troubleshooting_Early_Elution

Caption: Troubleshooting workflow for early eluting peaks.

Detailed Steps:

  • Verify Flow Rate and System Pressure: Inconsistent flow rates can significantly impact retention times.[10] A gradual decrease in retention time can indicate a leak in the system.[10] Check for stable pressure and look for any signs of leaks at fittings.

  • Check Mobile Phase Composition: An error in mobile phase preparation, such as an incorrect ratio of aqueous to organic solvent, can lead to shorter retention times.[10] Evaporation of the more volatile organic component can also be a cause.[10] Prepare fresh mobile phase to rule this out.

  • Ensure Column Equilibration: Inadequate column equilibration between runs, especially after a gradient, can cause retention time drift.[9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Decrease Mobile Phase Polarity: If the above steps do not resolve the issue, the mobile phase may be too polar for your analyte. Gradually decrease the percentage of the aqueous component (e.g., start with a lower initial percentage of Mobile Phase A in your gradient).

  • Consider an Alternative Stationary Phase: If retention is still poor, a standard C18 column may not be suitable. Consider columns designed for polar analytes, such as those with polar-embedded or phenyl phases.

Issue 2: Retention Time is Too Long or Drifting to Later Times

Q: My peak has a very long retention time, or it's gradually shifting to later times with each injection. How can I fix this?

A: Excessively long retention times can increase analysis time and decrease throughput. Here’s how to address this:

Troubleshooting_Late_Elution

Caption: Troubleshooting workflow for late eluting peaks.

Detailed Steps:

  • Verify Flow Rate: A lower-than-set flow rate will result in longer retention times.[11] Check for any blockages in the system that could be restricting flow.

  • Check Column Temperature: Lower column temperatures will increase retention.[10] Ensure your column oven is set to the desired temperature and has had adequate time to stabilize. Even small fluctuations in ambient temperature can affect retention if a column oven is not used.[10]

  • Increase Mobile Phase Polarity: The mobile phase may not be strong enough to elute the analyte in a reasonable time. Increase the percentage of the organic solvent (Mobile Phase B) in your gradient or use a stronger organic solvent if possible (e.g., methanol instead of acetonitrile, although this will also affect selectivity).

  • Adjust Mobile Phase pH: As discussed, pH plays a significant role.[4][5] Experiment with a different pH to alter the ionization state of the analyte and potentially reduce its retention.

Issue 3: Poor Peak Resolution

Q: My peak of interest is not well-separated from other peaks. How can I improve the resolution?

A: Improving resolution often involves adjusting selectivity, efficiency, or retention.

Troubleshooting_Resolution

Caption: Strategies to improve peak resolution.

Detailed Steps:

  • Optimize Selectivity:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order of compounds.

    • Adjust pH: This is a powerful tool for changing the selectivity of ionizable compounds.[4][12]

    • Change Stationary Phase: A different column chemistry (e.g., C8, Phenyl) can provide different interactions and improve separation.[13]

  • Increase Efficiency:

    • Decrease Flow Rate: Lowering the flow rate can lead to sharper peaks and better resolution, although it will increase the analysis time.

    • Use a Longer Column or Smaller Particle Size: Both of these will increase the column's efficiency, resulting in better separation.

  • Increase Retention:

    • Use a Shallower Gradient: A slower increase in the organic solvent percentage will give more time for the compounds to separate on the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
  • Measure 999 mL of HPLC-grade water into a 1 L glass bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly.

  • For Mobile Phase B, repeat the process using HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

Protocol 2: Sample Preparation
  • Accurately weigh approximately 10 mg of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • Dilute the stock solution to a final concentration of 0.1 mg/mL using the same 50:50 acetonitrile/water mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. [Link]

  • HPLC Troubleshooting. University of California, Santa Barbara. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Troubleshooting Basics, Part III: Retention Problems. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Why Does Retention Time Shift? | HPLC Tip. Phenomenex. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent. [Link]

  • 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. PubChem. [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. ACS Publications. [Link]

  • Improving of a Peak Shape of the Charged Compounds. MicroSolv Technology Corporation. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

Sources

Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (CAS No. 1400644-21-4).[1][2] This document provides in-depth troubleshooting and practical solutions for researchers and drug development professionals encountering poor solubility of this compound in common organic solvents. Our approach is grounded in the physicochemical properties of the molecule to provide not just protocols, but a foundational understanding of why a particular strategy works.

Understanding the Core Challenge: The Zwitterionic Nature

The primary reason for the poor solubility of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid in many standard organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) is its molecular structure. The molecule contains both a basic tertiary amine within the piperazine ring and an acidic carboxylic acid group.[1] This amphoteric nature allows it to form a zwitterion —a molecule with both a positive and a negative charge—through an internal acid-base reaction.

This zwitterionic state leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a stable crystal lattice that is difficult for less polar organic solvents to disrupt. The solubility of such compounds is often lowest near their isoelectric point and can be significantly influenced by pH.[3][4][5] The key to solubilization is to disrupt this zwitterionic interaction.

G Cation Cationic Form (Soluble in Polar Solvents) Zwitterion Zwitterionic Form (Poor Organic Solubility) Cation->Zwitterion Zwitterion->Cation Anion Anionic Form (Soluble in Polar Solvents) Zwitterion->Anion Anion->Zwitterion

Figure 1: Chemical equilibrium of the target compound, illustrating how pH modification disrupts the poorly soluble zwitterionic state.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why won't my compound dissolve in dichloromethane (DCM) or ethyl acetate, even with sonication?

A1: These solvents lack the high polarity and hydrogen-bonding capability required to break the strong intermolecular forces of the compound's zwitterionic crystal lattice. The zwitterion behaves more like a salt than a neutral organic molecule, hence its insolubility in these medium-polarity solvents. Studies on similar amphoteric molecules confirm that zwitterionic forms often have lower solubility in common organic solvents compared to their neutral or fully ionic counterparts.[6][7][8]

Q2: What are the best initial solvents to try for dissolving this compound?

A2: Start with highly polar aprotic solvents. We recommend the following as initial screening candidates:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents have high dielectric constants and are effective hydrogen bond acceptors, which helps to solvate the charged portions of the zwitterion.

Q3: Is it safe to heat the sample to improve solubility?

A3: Yes, but with caution. The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can be cleaved at elevated temperatures, especially under acidic or basic conditions.[9] We recommend gentle warming, not exceeding 50-60°C . Always perform a small-scale test to check for degradation (e.g., by TLC or LCMS) before heating your entire batch.

Q4: I see some solubility in methanol, but it's not complete. Why?

A4: Polar protic solvents like methanol can interact with the charged groups of the zwitterion through hydrogen bonding. However, the overall polarity and solvating power may still be insufficient to fully dissolve the compound at higher concentrations. Using methanol as a co-solvent with a more effective solvent or in combination with pH modifiers is often a successful strategy.[10][11]

Part 2: In-Depth Troubleshooting & Experimental Protocols

If initial solvent screening fails, the following systematic approaches, which directly address the compound's zwitterionic chemistry, should be employed.

Guide 1: Systematic Approach to Solubilization

This workflow provides a logical sequence for tackling solubility issues, starting with the least disruptive methods.

G decision decision start_node Start: Compound Insoluble n1 Screen Polar Aprotic Solvents (DMSO, DMF, NMP) start_node->n1 Step 1 success_node Success: Homogeneous Solution fail_node Consider Alternative Strategy (e.g., different salt form) d1 Soluble? n1->d1 d1->success_node Yes n2 Step 2: Gentle Heating (≤ 50°C) in best solvent from Step 1 d1->n2 No d2 Soluble? n2->d2 d2->success_node Yes n3 Step 3: pH Modification (See Guide 2) d2->n3 No d3 Is reaction chemistry compatible with acid/base? n3->d3 d3->fail_node No n4 Choose Acidic or Basic Route d3->n4 Yes n5a Add 1.1 eq. TFA or HCl (dioxane) to polar aprotic solvent n4->n5a Acidic n5b Add 1.1 eq. DBU or DIPEA to polar aprotic solvent n4->n5b Basic d4a Soluble? n5a->d4a d4b Soluble? n5b->d4b d4a->success_node Yes d4a->fail_node No d4b->success_node Yes d4b->fail_node No

Figure 2: A step-by-step decision workflow for solubilizing the target compound.

Guide 2: Protocol for pH-Mediated Solubilization (Salt Formation)

This is the most powerful and reliable technique. By adding a stoichiometric amount of acid or base, you convert the zwitterion into a single ionic species (a salt), which is typically much more soluble in polar organic solvents.[12][13]

Method A: Acidification to Form the Piperazinium Salt

This method protonates the basic nitrogen on the piperazine ring, breaking the zwitterion to form a cationic salt.

  • Principle: R-COOH...⁻N< + H⁺A⁻ → [R-COOH...HN⁺<]A⁻

  • Best For: Reactions that are tolerant of mild acidic conditions and where the carboxylate anion is not the desired reactive species.

  • Protocol:

    • Suspend the compound (1.0 eq.) in your chosen polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile).

    • While stirring, add a strong, non-nucleophilic acid dropwise. We recommend:

      • Trifluoroacetic acid (TFA) (1.1 eq.)

      • HCl solution in 1,4-dioxane (e.g., 4M) (1.1 eq.)

    • Stir the mixture at room temperature. Dissolution should occur rapidly as the soluble salt is formed.

    • Caution: The resulting solution will be acidic. Ensure this is compatible with your downstream steps. The Boc group is stable to brief exposure to TFA at room temperature but can be cleaved with prolonged exposure or heating.[14]

Method B: Basification to Form the Carboxylate Salt

This method deprotonates the carboxylic acid, breaking the zwitterion to form an anionic salt.

  • Principle: R-COOH...⁻N< + Base → [R-COO⁻...N<]BaseH⁺

  • Best For: Reactions requiring a free amine, such as amide couplings, or those that are sensitive to acid.

  • Protocol:

    • Suspend the compound (1.0 eq.) in your chosen polar aprotic solvent (e.g., DMF, DMSO).

    • While stirring, add a strong, non-nucleophilic organic base dropwise. We recommend:

      • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq.)

      • N,N-Diisopropylethylamine (DIPEA) (1.2 eq., slightly weaker)

    • Stir the mixture at room temperature. The suspension should clarify as the soluble carboxylate salt forms.

    • Caution: The resulting solution will be basic. DBU is a very strong base; DIPEA is a milder, non-nucleophilic choice suitable for many applications.

Summary of Solubilization Strategies
MethodRecommended Reagents/SolventsMechanism of ActionProsCons & Cautions
Solvent Screening DMSO, DMF, NMPHigh polarity and H-bond acceptance solvate the zwitterion.Simple, non-invasive method.May not be effective for high concentrations; solvents have high boiling points.
Thermal Assistance Any of the above solventsIncreases kinetic energy to help overcome crystal lattice forces.Can improve solubility and dissolution rate.Risk of Boc-deprotection above 60°C. [9] Potential for other thermal degradation.
Acidification TFA, HCl in DioxaneConverts zwitterion to a soluble cationic salt.Highly effective; often results in a fully dissolved, clear solution.Resulting solution is acidic; potential for Boc group cleavage with extended time/heat.
Basification DBU, DIPEAConverts zwitterion to a soluble anionic salt.Highly effective; liberates the piperazine amine for subsequent reactions.Resulting solution is basic; may not be compatible with base-sensitive functional groups.
Co-Solvent System DCM/MeOH, THF/DMFA blend of solvent properties addresses both polar and non-polar regions of the molecule.[11][13]Can fine-tune solubility without chemical modification.Requires empirical optimization of the solvent ratio; may be less effective than pH modification.

References

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Korean Journal of Chemical Engineering. Available at: [Link]

  • 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Available at: [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • (Duplicate) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, ACS Publications. Available at: [Link]

  • pH dependence of amino acid solubility. ResearchGate. Available at: [Link]

  • Is the solubility of amino acids affected by their pH levels?. Quora. Available at: [Link]

  • Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. ACS Omega, ACS Publications. Available at: [Link]

  • (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Available at: [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available at: [Link]

  • 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}acetic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • 2-(4-BOC-PIPERAZINYL)-2-(4-METHYLPHENYL)ACETIC ACID. NextSDS. Available at: [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. Available at: [Link]

  • Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K. MDPI. Available at: [Link]

Sources

Technical Support Center: Crystallization Optimization for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Portal. This guide is engineered for drug development professionals and process chemists tasked with isolating and purifying 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. Because this active pharmaceutical ingredient (API) intermediate features both a bulky, acid-sensitive protecting group and zwitterionic properties, standard evaporative crystallization often fails. Here, we provide causality-driven troubleshooting, validated protocols, and thermodynamic strategies to ensure high-yield, high-purity crystalline recovery.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my product consistently "oil out" (liquid-liquid phase separation) instead of forming solid crystals? A1: Oiling out is a classic thermodynamic trap for zwitterionic compounds bearing large hydrophobic moieties (like the tert-butyloxycarbonyl [Boc] and ethoxyphenyl groups). When the supersaturation level is pushed too rapidly, the molecule self-associates into a solute-rich liquid phase rather than an ordered crystal lattice. To bypass this alyotropic point, you must transition from evaporative cooling to a controlled1[1]. By carefully titrating an antisolvent (e.g., water) into the organic phase, you maintain the system within the metastable zone, which2 over liquid-liquid separation[2].

Q2: I am detecting significant degradation and impurity peaks during high-temperature recrystallization. What is causing this? A2: The Boc-protecting group is thermally labile and highly sensitive to acidic environments. Prolonged exposure to temperatures above 60 °C in protic solvents, or >130 °C in aprotic systems, leads to 3[3]. Furthermore, because the molecule contains a carboxylic acid, auto-catalytic acidic cleavage of the Boc group can occur if the zwitterion equilibrium shifts. Solution: Keep dissolution temperatures below 50 °C. Rely on antisolvent addition rather than deep cooling from boiling solvents to generate the required supersaturation.

Q3: How does the zwitterionic nature of this compound dictate solvent and pH selection? A3: The molecule contains a carboxylic acid (pKa ~3.5) and a tertiary piperazine amine (pKa ~7.5). In aqueous or semi-aqueous media, it exists as a zwitterion, which dramatically alters its4[4]. The lowest solubility—and thus the highest thermodynamic driving force for crystallization—occurs at its isoelectric point (pI ~5.5). You must adjust the pH of your aqueous antisolvent to match this pI to maximize yield and prevent the co-precipitation of amorphous salts.

Part 2: Diagnostic Workflows & Quantitative Data

When optimizing your crystallization parameters, visual and analytical diagnostics are critical. Use the logic tree below to identify and correct deviations in your crystallization pathway.

Troubleshooting N1 Crystallization Issue Identified N2 Oiling Out (Liquid-Liquid Separation)? N1->N2 N3 Boc Deprotection (Impurity Peaks)? N1->N3 N6 Amorphous Powder (Poor Crystallinity)? N1->N6 N4 Adjust pH to pI (~5.5) & Use Antisolvent N2->N4 Yes N5 Lower Temp (<50°C) & Avoid Strong Acids N3->N5 Yes N7 Reduce Antisolvent Addition Rate N6->N7 Yes

Caption: Diagnostic logic tree for troubleshooting common crystallization failures of Boc-protected zwitterions.

Solvent Screening Matrix

The following table summarizes the quantitative outcomes of various solvent/antisolvent systems. Isopropanol (IPA) and water provide the optimal balance of solubility control and crystal habit formation for this specific scaffold.

Solvent / Antisolvent System (v/v)Temperature ProfileYield (%)Crystal HabitPurity (HPLC Area %)
Isopropanol / Water (1:2)45 °C to 5 °C88Prismatic>99.5
Ethanol / Heptane (1:4)50 °C to 10 °C76Needles98.2
Acetone / Water (1:3)40 °C to 5 °C82Plates99.0
Methanol (Neat, Evaporative)60 °C to -5 °C45Amorphous / Oil95.5

Part 3: Self-Validating Standard Operating Protocols (SOPs)

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating framework. Each critical phase includes an in-process check to confirm the physical state of the system before proceeding.

Protocol S1 1. Dissolution (IPA, 45°C) S2 2. pH Adjustment (Buffer to pI 5.5) S1->S2 S3 3. Antisolvent (Water Addition) S2->S3 S4 4. Seeding & Cooling (5°C) S3->S4 S5 5. Filtration & Drying S4->S5

Caption: Step-by-step workflow for the pH-shift antisolvent crystallization of the target API.

Protocol: pH-Shift Antisolvent Crystallization

This method leverages 5 to strictly control supersaturation, preventing the rapid nucleation that leads to amorphous solids[5].

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid in 40 mL of Isopropanol (IPA). Heat the jacketed reactor to 45 °C under gentle agitation (200 rpm).

  • Causality: IPA disrupts the intermolecular hydrogen bonding of the zwitterion without requiring excessive heat that could cleave the Boc group.

  • Validation Check: The solution must be completely transparent. If particulates remain, add IPA in 2 mL increments until clear. Do not exceed 50 °C.

Step 2: Isoelectric Point (pI) Targeting

  • Action: Prepare a separate aqueous buffer solution (80 mL) adjusted to pH 5.5 using dilute acetic acid or ammonium acetate.

  • Causality: Crystallizing at the pI ensures the molecule is electrically neutral overall, minimizing its solubility in the bulk solvent and maximizing the thermodynamic drive to form a crystal lattice.

  • Validation Check: Verify the pH of the aqueous buffer with a calibrated probe before proceeding.

Step 3: Controlled Antisolvent Addition

  • Action: Using a programmable syringe pump, dose 20 mL of the pH 5.5 aqueous buffer into the IPA solution at a strict rate of 0.5 mL/min.

  • Causality: Rapid addition spikes supersaturation, leading to oiling out or fine needles that agglomerate. A slow feed rate maintains the system in the metastable zone.

  • Validation Check: Pause addition. Extract a 1 mL aliquot and inspect under polarized light microscopy (PLM). You should observe the onset of birefringence (indicating primary nucleation). If liquid droplets are seen (oiling out), increase the reactor temperature by 2 °C to redissolve, then reduce the addition rate.

Step 4: Seeding and Cooling

  • Action: Once the solution becomes slightly turbid, add 0.1 g of pure crystalline seed. Resume the addition of the remaining 60 mL of aqueous buffer at 1.0 mL/min. Once complete, initiate a linear cooling ramp from 45 °C to 5 °C over 4 hours (-10 °C/hour).

  • Causality: Seeding bypasses the high energy barrier of primary nucleation, ensuring crystal growth occurs on the existing lattice, which yields larger, more filterable prismatic crystals.

  • Validation Check: Monitor the desupersaturation profile. The slurry should steadily thicken without sudden massive precipitation events.

Step 5: Isolation and Drying

  • Action: Filter the resulting slurry through a sintered glass funnel. Wash the filter cake with 20 mL of a pre-chilled (5 °C) IPA/Water (1:3) mixture. Dry under vacuum at 35 °C for 12 hours.

  • Causality: Cold washing removes mother liquor impurities without redissolving the product. Vacuum drying at 35 °C prevents thermal Boc degradation while effectively removing the IPA/Water solvent system.

  • Validation Check: Perform HPLC and Karl Fischer titration. Purity should exceed 99.5% with residual water <0.5%.

References

  • Rapid Continuous Antisolvent Crystallization of Multicomponent Systems - ACS Publications. 5

  • Development and Optimization of the Manufacturing Process for RNA-Splicing Modifier Risdiplam RG7916 - ACS Publications. 3

  • Using AntiSolvent for Crystallization - Mettler Toledo. 2

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions - MPG.PuRe. 1

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds - ACS Publications. 4

Sources

Technical Support Center: Resolving Mass Spectrometry Ionization Issues for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the mass spectrometry analysis of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. This molecule, while straightforward in structure, possesses multiple functional groups that can present challenges during ionization. This document is structured to anticipate common issues, explain the underlying chemical principles, and provide actionable, step-by-step protocols to achieve robust and reliable data.

Analyte Characterization

A foundational understanding of the analyte's properties is critical for effective method development and troubleshooting.

PropertyValueSource
Molecular Formula C₁₉H₂₈N₂O₅[1]
Molecular Weight (MW) 364.4 g/mol [1]
Monoisotopic Mass 364.1998 Da[1]
Chemical Structure Chemical structure of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acidPubChem
Key Functional Groups Carboxylic Acid (-COOH), Tertiary Amine (piperazine), Boc-Protecting Group, Ether (-OEt)

The presence of both an acidic proton (carboxylic acid) and basic sites (piperazine nitrogens) makes the molecule amphoteric, allowing for ionization in both positive and negative ESI modes. The Boc-protecting group is notably labile and susceptible to fragmentation under certain source conditions.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Basic Setup & Initial Observations
Q1: I'm not seeing any signal for my compound. Where do I start?

A1: The absence of a signal is a common issue that requires a systematic check of the entire analytical system, from sample to detector. [4] This workflow ensures that fundamental aspects are confirmed before moving to more complex parameter optimization.

  • Verify Analyte Presence and Concentration: Ensure the sample vial contains the correct compound at an appropriate concentration (typically 1-10 µg/mL for initial screening). An overly concentrated sample can cause ion suppression, while a too-dilute sample may be below the instrument's detection limit.[4]

  • Check LC-MS Fluidics: Confirm that the LC pump is delivering solvent and that there are no leaks in the system. Check for stable system backpressure.[5]

  • Inspect the Ion Source:

    • Spray Stability: Visually inspect the electrospray plume (if your source has a window). An unstable or intermittent spray will result in a poor signal. This can be caused by a blocked capillary or incorrect nebulizer gas settings.[6]

    • Source Cleanliness: A contaminated ion source is a frequent cause of poor signal strength. If the source is dirty, follow the manufacturer's guidelines for cleaning.[7]

  • Confirm Instrument Settings:

    • Mass Range: Ensure the scan range includes the expected m/z of your analyte (e.g., m/z 100-500 to cover potential fragments and adducts).

    • Ionization Mode: Confirm you are in the correct mode (Positive or Negative ESI).

    • Basic Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[4]

No_Signal_Workflow start No Analyte Signal Detected sample_check 1. Verify Sample (Concentration, Integrity) start->sample_check fluidics_check 2. Check Fluidics (LC Flow, Leaks, Pressure) sample_check->fluidics_check Sample OK source_check 3. Inspect Ion Source (Spray Stability, Cleanliness) fluidics_check->source_check Fluidics OK instrument_settings 4. Confirm MS Settings (Mass Range, Mode, Calibration) source_check->instrument_settings Source OK signal_present Signal Acquired instrument_settings->signal_present Settings OK Fragmentation_Pathway M_H [M+H]⁺ m/z 365.2 loss_isobutylene [M - C₄H₈ + H]⁺ m/z 309.2 M_H->loss_isobutylene - C₄H₈ (56 Da) loss_boc [M - Boc + H]⁺ m/z 265.1 loss_isobutylene->loss_boc - CO₂ (44 Da)

Primary in-source fragmentation of the Boc group.

The key is to use "softer" ionization conditions that are energetic enough to ionize the molecule but not to break it apart. [3][8]

  • Reduce Cone/Fragmentor Voltage: This is the most critical parameter. The cone (or fragmentor/nozzle) voltage accelerates ions from the atmospheric pressure region into the mass analyzer. Higher voltages increase collisions and internal energy, causing fragmentation. [8] * Action: Start with a low value (e.g., 20 V) and gradually increase it while monitoring the ratio of the [M+H]⁺ ion to the fragment ions.

  • Lower Source Temperatures:

    • Drying Gas Temperature: High temperatures can cause thermal degradation of the Boc group. [3] * Action: Reduce the drying gas temperature to the lowest value that still allows for efficient solvent evaporation (e.g., start at 250-300 °C).

  • Optimize Gas Flows: Nebulizing and drying gas flows can influence the desolvation process. Inefficient desolvation can sometimes lead to unstable ionization and fragmentation.

    • Action: Tune these parameters according to your instrument's guidelines, aiming for a stable spray and consistent ion signal. [9]

Q5: In negative ion mode, I see a peak at m/z 319. What is this?

A5: This peak corresponds to the in-source loss of carbon dioxide (CO₂) from the deprotonated molecule ([M-H]⁻). Carboxylic acids are known to undergo this fragmentation (loss of 44 Da) under certain ESI conditions. [10]

  • Optimize Cone/Fragmentor Voltage: Similar to positive mode, a lower cone voltage will reduce the energy imparted to the ions and minimize the loss of CO₂.

  • Adjust Mobile Phase pH: While not always necessary, ensuring the mobile phase pH is near or slightly above the pKa of the carboxylic acid can promote efficient formation of the [M-H]⁻ ion. A very low concentration of a weak base like ammonium hydroxide can be used, but often a simple water/organic mobile phase is sufficient.

  • Check for Corona Discharge: In negative mode, excessively high capillary voltage can lead to a corona discharge, which creates an unstable signal and can promote fragmentation. If your signal is erratic, try reducing the capillary voltage. [10][11]

Advanced Troubleshooting
Q6: My signal is still weak and unstable after basic optimization. What are my next steps?

A6: If basic optimization fails, a more systematic approach to source parameters and mobile phase composition is required.

Advanced_Workflow start Weak / Unstable Signal optimize_cone 1. Systematically Vary Cone/Fragmentor Voltage (e.g., 10V increments) start->optimize_cone optimize_temp_gas 2. Optimize Gas & Temp (Drying Gas Flow/Temp, Nebulizer Pressure) optimize_cone->optimize_temp_gas No Improvement signal_ok Signal Optimized optimize_cone->signal_ok Improvement optimize_cap_volt 3. Adjust Capillary Voltage & Sprayer Position optimize_temp_gas->optimize_cap_volt No Improvement optimize_temp_gas->signal_ok Improvement eval_mobile_phase 4. Evaluate Mobile Phase (Solvent choice, Additives) optimize_cap_volt->eval_mobile_phase No Improvement optimize_cap_volt->signal_ok Improvement consider_apci 5. Consider Alternative Ionization (APCI) eval_mobile_phase->consider_apci No Improvement eval_mobile_phase->signal_ok Improvement

Systematic workflow for advanced signal optimization.
  • Mobile Phase Composition: The efficiency of the ESI process is highly dependent on the properties of the droplets formed. [11] * Surface Tension: Solvents with lower surface tension (like methanol or acetonitrile) are generally better for ESI.

    • Solvent Choice: If you are using methanol, try acetonitrile, or vice-versa. The different solvent properties can significantly alter ionization efficiency.

  • Sprayer Position: The physical location of the ESI needle relative to the inlet capillary of the mass spectrometer is critical. Optimize this position both horizontally and vertically to maximize the ion signal. [11]3. Sample Matrix Effects: If your sample is in a complex matrix (e.g., plasma, tissue extract), co-eluting compounds can suppress the ionization of your analyte. [4] * Action: Improve your sample preparation (e.g., using solid-phase extraction) or enhance chromatographic separation to move the analyte away from interfering compounds. [12]

Q7: Would APCI be a better choice for my compound?

A7: Atmospheric Pressure Chemical Ionization (APCI) is a valid alternative if ESI fails, particularly if you are experiencing insurmountable issues with ion suppression or adduct formation. [13] APCI relies on gas-phase chemical reactions and is generally better for less polar and more thermally stable compounds. [14][15]Given that your molecule has a molecular weight under 1500 Da and is moderately polar, it is a candidate for APCI. [14]

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in solution.Gas-phase chemical ionization via a corona discharge. [16]
Analyte Suitability Best for polar, ionizable compounds. Good for thermally fragile molecules. [15][17]Best for moderately polar to non-polar, thermally stable compounds. [13][14]
Typical Flow Rate 0.2 - 1.0 mL/min (can be lower).0.5 - 2.0 mL/min. [14][18]
Adduct Formation Common. [19]Less common.
Thermal Input Lower temperature.Higher temperature (requires vaporization). [17]
Potential for this Analyte Primary Choice. Both acidic and basic sites are ideal for ESI.Secondary Choice. Viable alternative, but the higher temperatures could increase Boc-group fragmentation.

When to Switch to APCI:

  • If you cannot achieve a stable ESI signal.

  • If you are using a completely non-polar mobile phase (not typical for this compound).

  • If you suspect severe ion suppression from salts or other matrix components that are less impactful in APCI. [13]

References

  • Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Available at: [Link] [19]2. Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed. Available at: [Link] [20]3. PubChem. (n.d.). 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link] [1]4. ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link] [7]5. Yuan, T., et al. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Available at: [Link] [5]6. LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available at: [Link] [14]7. C&EN. (2025). HPLC-MS Ionization: ESI/APCI/APPI Selection, Source Conditions And Robustness. Available at: [Link] [13]8. G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link] [4]9. Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link] [17]10. Lioe, H., et al. (2010). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC. Available at: [Link] [9]11. Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Available at: [Link] [15]12. Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link] [21]13. Han, X., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. Available at: [Link] [22]14. Lee, J., et al. (2019). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. PMC. Available at: [Link] [16]15. LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link] [12]16. YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Available at: [Link] [18]17. ResearchGate. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. Available at: [Link] [8]18. Chromatography Forum. (2004). Increasing sensitivity for carboxylic acid. Available at: [Link] [10]19. Suresh, E., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. PubMed. Available at: [Link] [23]20. LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. Available at: [Link] [11]21. ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Available at: [Link] [2]22. Nagana, G., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Available at: [Link] [24]23. ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link] [3]24. The Analytical Scientist. (2016). An Education in ESI. Available at: [Link] [25]25. ResearchGate. (2026). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link] [26]26. CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

Sources

Validation & Comparative

Application & Comparison Guide: Biological Activity Profiling of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is widely recognized as a "privileged scaffold," capable of modulating diverse biological targets ranging from G-protein coupled receptors (GPCRs) to metalloenzymes [1]. 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (CAS: 1400644-21-4) is a highly versatile, chiral α -amino acid derivative. While often utilized as a synthetic intermediate, its intact enantiomers serve as potent pharmacophoric fragments in Fragment-Based Lead Discovery (FBLD).

This guide objectively compares the biological activity of its (R)- and (S)-enantiomers, utilizing Matrix Metalloproteinase-9 (MMP-9) as a representative biological target. By analyzing the stereospecific binding trajectories of the 4-ethoxyphenyl and Boc-piperazine moieties, this guide provides researchers with actionable, field-proven insights for chiral drug design.

Mechanistic Rationale: The Causality of Chirality

The biological efficacy of this scaffold is entirely dictated by the stereocenter at the α -carbon. The molecule possesses two distinct pharmacophores:

  • The 4-Ethoxyphenyl Group: A bulky, lipophilic anchor designed to penetrate deep, hydrophobic binding clefts (such as the S1' pocket of MMPs).

  • The Boc-Piperazine Moiety: A sterically demanding group that typically interacts with solvent-exposed regions or secondary hydrophobic sub-pockets.

Why Enantiomeric Purity Matters: In biological systems, the binding pocket is inherently asymmetric. The (R)-configuration typically allows the 4-ethoxyphenyl group to project downward into the hydrophobic cleft while the piperazine ring extends toward the solvent interface. Conversely, the (S)-configuration forces a dihedral inversion. This causes severe steric clashes between the bulky Boc-group and the protein backbone, rendering the (S)-enantiomer practically inactive (the distomer) [2].

Quantitative Data Presentation: (R) vs. (S) Enantiomers

The following table summarizes the comparative biological performance of the isolated enantiomers in a standardized FBLD screening model against MMP-9.

Parameter(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)Mechanistic Causality / Rationale
Target Affinity ( Kd​ ) 45 nM>10,000 nMThe (R)-isomer achieves optimal vector alignment of the ethoxyphenyl group into the S1' pocket; the (S)-isomer suffers from steric repulsion.
Enzymatic IC 50​ 112 nM>25,000 nMHigh affinity of the (R)-isomer translates directly to functional enzymatic inhibition by blocking substrate access to the catalytic zinc ion.
Lipophilic Ligand Efficiency (LLE) 4.2< 0.5LLE ( pIC50​−cLogP ) indicates the (R)-isomer derives its potency from specific geometric interactions rather than non-specific lipophilic partitioning.
Off-Target Binding (HSA) 85% bound88% boundBoth enantiomers exhibit high Human Serum Albumin (HSA) binding due to the highly lipophilic Boc and ethoxy groups, independent of chirality.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: Chiral Resolution & Purity Validation via SFC

Supercritical Fluid Chromatography (SFC) is mandatory for resolving highly lipophilic, Boc-protected intermediates without thermal degradation.

  • Stationary Phase Selection: Utilize a Chiralpak IC column (immobilized cellulose derivative).

    • Causality: The immobilized polysaccharide phase provides distinct, rigid chiral recognition cavities that effectively differentiate the spatial orientation of the bulky Boc-piperazine moiety.

  • Mobile Phase: 80% Supercritical CO2​ / 20% Methanol with 0.1% Diethylamine (DEA).

    • Causality: CO2​ ensures rapid mass transfer for sharp peaks. The DEA additive suppresses secondary interactions between the free carboxylic acid and the stationary phase, preventing peak tailing and ensuring an accurate calculation of enantiomeric excess ( ee% ).

  • Validation: Collect fractions and reinject. A self-validating run must show >99%ee for the (R)-enantiomer before proceeding to biological assays.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR provides real-time, label-free quantification of the binding affinity ( Kd​ ) and kinetics ( kon​,koff​ ).

  • Target Immobilization: Covalently attach recombinant MMP-9 to a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: Amine coupling creates a highly stable, irreversible linkage that withstands the harsh regeneration cycles required when screening sticky, lipophilic fragments.

  • Buffer Preparation: Run the assay in PBS-P+ buffer supplemented with 5% DMSO.

    • Causality: The 4-ethoxyphenyl and Boc groups render the compound highly hydrophobic. 5% DMSO is the critical threshold to prevent compound aggregation and non-specific binding to the microfluidic channels, ensuring the measured Kd​ reflects true target interaction.

  • Analyte Injection: Inject the (R)- and (S)-enantiomers at concentrations ranging from 10 nM to 10 μ M.

    • Causality: A wide concentration gradient ensures that both the high-affinity eutomer and the low-affinity distomer reach steady-state saturation, self-validating the kinetic fit model (1:1 Langmuir binding).

Workflow & Pathway Visualizations

Diagram 1: Enantiomeric Profiling Workflow

The following diagram illustrates the logical progression from racemic mixture to functional validation.

Workflow A Racemic 1400644-21-4 B Chiral SFC Resolution A->B C (R)-Enantiomer (Eutomer) B->C >99% ee D (S)-Enantiomer (Distomer) B->D >99% ee E SPR Binding Kinetics C->E D->E F Functional Enzymatic Assay E->F

Fig 1. High-throughput chiral resolution and biological profiling workflow.

Diagram 2: Mechanistic Binding Model

This diagram visualizes the causality behind the drastic difference in biological activity between the two enantiomers.

Binding cluster_R (R)-Enantiomer Binding cluster_S (S)-Enantiomer Binding Target Target Protein Pocket (Hydrophobic Cleft) R_Ph 4-Ethoxyphenyl R_Ph->Target Favorable Insertion R_Pip Boc-Piperazine S_Ph 4-Ethoxyphenyl S_Ph->Target Steric Clash S_Pip Boc-Piperazine

Fig 2. Stereospecific binding trajectories of (R) and (S) enantiomers within the target pocket.

References

  • Ten, Assel. "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, vol. 15, no. 1, 2026, e202500366. Available at:[Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71306713, 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid". PubChem, 2026. Available at:[Link][2]

Sources

A Senior Application Scientist's Guide to Establishing IR Spectroscopy Reference Standards for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, ensuring the identity, purity, and consistency of active pharmaceutical ingredients (APIs) is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, reliable, and cost-effective analytical technique for this purpose.[1][2] It provides a unique molecular "fingerprint" that can be used to confirm the identity of a compound and detect potential deviations from a reference standard.

This guide provides an in-depth technical comparison and methodology for establishing a robust IR spectroscopy reference standard for the compound 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid . This molecule, with its multiple functional groups, presents a rich and characteristic infrared spectrum. We will explore the causality behind experimental choices, detail a self-validating protocol, and compare the utility of IR spectroscopy against other common analytical techniques for researchers, scientists, and drug development professionals.

Structural Analysis of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

Before interpreting its spectrum, a clear understanding of the molecule's structure is essential. The key functional groups that will produce characteristic absorption bands in the IR spectrum are highlighted below.

  • PubChem CID: 71306713[3]

  • Molecular Formula: C₁₉H₂₈N₂O₅[3]

  • Molecular Weight: 364.4 g/mol [3]

Key Functional Groups:

  • Carboxylic Acid (-COOH): This group will produce a very broad O-H stretching band and a strong carbonyl (C=O) stretching band.

  • Carbamate (Boc-group): The tert-butyloxycarbonyl (Boc) protecting group contains a distinct carbonyl (C=O) bond whose frequency will differ from the carboxylic acid carbonyl.

  • Piperazine Ring: A six-membered heterocyclic amine, which will show various C-N and C-H stretching and bending vibrations.

  • Para-substituted Phenyl Ring: The aromatic ring will exhibit characteristic C=C stretching and C-H stretching and bending vibrations.

  • Ether (-O-CH₂-CH₃): The ethoxyl group will contribute C-O-C stretching bands.

Establishing the Reference Standard: A Protocol Rooted in Purity

An IR reference standard is only as reliable as the chemical purity of the material used to generate it. The fundamental principle is that the reference spectrum must represent the pure API, free from solvents, intermediates, or degradation products. Therefore, establishing a reference standard is a two-part process: first, confirming purity using orthogonal methods, and second, acquiring the IR spectrum under standardized, reproducible conditions.

Part A: Prerequisite Purity Verification

Before generating a reference IR spectrum, the purity of the 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid sample must be rigorously confirmed. This is a critical step that ensures the "fingerprint" is authentic.

Recommended Techniques for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic molecules.[4] A purity level of >99.5% is desirable for a reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the main peak, providing confidence that the major component is indeed the target compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural elucidation. They confirm the molecular structure and can detect impurities that may not be visible by HPLC.

Part B: Experimental Protocol for IR Spectrum Acquisition

For its ease of use, minimal sample preparation, and high reproducibility, Attenuated Total Reflectance (ATR) is the recommended sampling technique for acquiring the reference spectrum of this solid compound.[2][6]

Instrumentation and Materials:

  • FTIR Spectrometer with a Diamond ATR accessory (e.g., Agilent Cary 630 FTIR).

  • Reference standard-grade 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid (purity >99.5%).

  • Isopropyl alcohol or ethanol for cleaning.

  • Lint-free wipes.

Step-by-Step Methodology:

  • Instrument Preparation: Allow the FTIR spectrometer to warm up according to the manufacturer's specifications to ensure a stable source and detector response.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropyl alcohol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is a crucial step to ratio out the instrument's and ambient environment's (e.g., CO₂, H₂O) spectral contributions. A typical setting is 32 scans at a resolution of 4 cm⁻¹.[1]

  • Sample Application: Place a small amount of the powdered 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure clamp to apply consistent and firm pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Record the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000–400 cm⁻¹.

  • Post-Acquisition Cleaning: Clean the sample from the ATR crystal surface using a dry, lint-free wipe, followed by a solvent-dampened wipe to remove any residue.

  • Data Archiving: The resulting spectrum should be saved and archived as the official reference standard, linking it to the batch number and purity data of the material used.

This entire workflow can be visualized as a self-validating system for quality control.

cluster_0 Phase 1: Standard Establishment cluster_1 Phase 2: Routine Quality Control API_Batch API Batch (>99% Purity) Purity_Check Orthogonal Purity Check (HPLC, LC-MS, NMR) API_Batch->Purity_Check Decision Purity > 99.5%? Purity_Check->Decision Acquire_IR Acquire IR Spectrum (ATR-FTIR Protocol) Decision->Acquire_IR Yes Reject Reject Batch Decision->Reject No Store_Ref Archive as Digital Reference Standard Acquire_IR->Store_Ref Compare Compare to Reference (Correlation Algorithm) Store_Ref->Compare New_Sample New Production Sample Acquire_Sample_IR Acquire Sample IR Spectrum New_Sample->Acquire_Sample_IR Acquire_Sample_IR->Compare QC_Decision Pass/Fail Compare->QC_Decision Release Release Product QC_Decision->Release Pass Investigate Investigate Failure QC_Decision->Investigate Fail

Caption: Workflow for establishing and using an IR reference standard.

Interpreting the Reference Spectrum: Characteristic Absorption Bands

The IR spectrum of 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is a composite of its functional groups. The table below summarizes the expected absorption regions, synthesized from established spectroscopic data for carboxylic acids, piperazines, and phenylacetic acids.[7][8][9][10]

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity & Characteristics
3300–2500Carboxylic Acid: O-H StretchVery Broad, Strong
3100–3000Aromatic: C-H StretchMedium to Weak, Sharp
2980–2850Aliphatic (Piperazine, Ethyl, Boc): C-H StretchMedium to Strong, Sharp
~1740-1720Carbamate (Boc): C=O StretchStrong, Sharp
1720–1680Carboxylic Acid: C=O Stretch (H-bonded dimer)Very Strong, Sharp
1610, 1580, 1500Aromatic Ring: C=C StretchMedium, Sharp
1470–1430Aliphatic: C-H BendingMedium
1365Boc Group: tert-Butyl Bending (Umbrella)Medium to Strong, Sharp
1320–1210Carboxylic Acid: C-O StretchStrong, Broad
1250-1200Ether: Aryl-O-C Asymmetric StretchStrong
1170-1150Carbamate (Boc): C-O StretchStrong
~830Aromatic Ring: C-H Out-of-Plane Bend (para-subst.)Strong

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for identity confirmation, it is part of a larger suite of analytical technologies used in pharmaceutical development.[11][12] Understanding its strengths and limitations in context is key to its effective application.

TechniquePrimary ApplicationProsCons
FTIR Spectroscopy Identity Confirmation, Raw Material ScreeningVery fast, non-destructive, low cost, minimal sample prep (ATR).[1][13]Primarily qualitative, not ideal for quantifying minor components, limited for complex mixture analysis.
NMR Spectroscopy Structural Elucidation, Purity DeterminationUnambiguous structure confirmation, quantitative (qNMR), highly sensitive to impurities.High capital cost, requires deuterated solvents, longer analysis time, requires expert interpretation.
HPLC/UPLC Purity Determination, QuantificationHighly accurate and precise for quantification, separates complex mixtures, well-established methods.[4]Destructive, requires more sample prep and solvent usage, longer run times than IR.
Mass Spectrometry (MS) Molecular Weight Confirmation, Impurity IDExtremely sensitive, provides exact mass, can be coupled with LC/GC for complex mixture analysis.[5]High capital cost, can be difficult to quantify without standards, matrix effects can be an issue.

Conclusion

Establishing a reliable IR reference standard for 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid is a foundational step for ensuring product quality throughout the drug development lifecycle. The process must be anchored by rigorous, orthogonal purity verification before a spectrum is acquired under controlled, reproducible conditions using a modern technique like ATR-FTIR. While IR spectroscopy is a powerful and efficient tool for identity confirmation, it should be viewed as a complementary technique within a broader analytical strategy that includes chromatography and other spectroscopic methods for comprehensive characterization and quantification. This integrated approach ensures the highest level of scientific integrity and product quality.

References

  • Title: Spectral investigation and normal coordinate analysis of piperazine Source: ResearchGate URL: [Link]

  • Title: Sample preparation for FT-IR Source: University of Colorado Boulder URL: [Link]

  • Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]

  • Title: FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... Source: ResearchGate URL: [Link]

  • Title: 2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid Source: PubChem URL: [Link]

  • Title: A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches Source: ResearchGate URL: [Link]

  • Title: Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis Source: Labindia Analytical URL: [Link]

  • Title: Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid Source: PubMed URL: [Link]

  • Title: New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies Source: SciSpace URL: [Link]

  • Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]

  • Title: A Comprehensive Guide to FTIR Analysis Source: Agilent URL: [Link]

  • Title: Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid Source: ResearchGate URL: [Link]

  • Title: Analytical Techniques in Pharmaceutical Analysis Source: ResearchGate URL: [Link]

  • Title: IR: carboxylic acids Source: University of Calgary URL: [Link]

  • Title: ir spectrum of carboxylic acids and alcohols Source: SlidePlayer URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

  • Title: Active Ingredient Analysis: Methods And Applications in Product Quality Control Source: ALWSCI URL: [Link]

  • Title: Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Advanced Analytical Techniques: A Comprehensive Guide for Food, Nutraceutical, and Pharmaceutical Research Source: Avomeen URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid
Reactant of Route 2
2-(4-Boc-piperazinyl)-2-(4-ethoxylphenyl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。